Euonymine
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGAFDJVQAMRS-KCYQGYFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019965 | |
| Record name | Euonymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-82-1 | |
| Record name | Euonymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euonymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.
Natural Sources of this compound
This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.
Table 2.1: Primary Natural Sources of this compound
| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |
| Celastraceae | Euonymus | Euonymus sieboldianus | Japanese Spindle | Not specified in literature, but fruits are a source of other sesquiterpene polyesters. |
| Celastraceae | Euonymus | Euonymus atropurpureus | Eastern Wahoo, Burning Bush | Bark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4] |
| Celastraceae | Euonymus | Euonymus alatus | Winged Spindle, Burning Bush | General extracts are a source of various bioactive compounds. |
| Celastraceae | Euonymus | Euonymus europaeus | European Spindle | Seeds are known to contain related alkaloids and fatty acids.[2] |
Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.
Extraction of Crude Alkaloid Mixture
This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.
3.1.1 Materials and Reagents
-
Dried and powdered plant material (e.g., leaves, bark, or seeds of Euonymus species)
-
10% Acetic Acid in water
-
Ammonium (B1175870) Hydroxide solution
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
3.1.2 Procedure
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.
-
Acidification: Dissolve the crude extract in 10% acetic acid in water.
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and waxes. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
Isolation and Purification by Chromatography
Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.
3.2.1 Materials and Reagents
-
Crude alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)
3.2.2 Procedure
-
Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.
-
Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.
-
HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.
Quantification by HPLC-UV
The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]
3.3.1 Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Standard: A purified and quantified standard of this compound is required for calibration.
3.3.2 Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.
-
Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
General Analytical Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulation
Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.
Caption: Inhibition of P-glycoprotein by this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Euonymus atropurpureus (American Wahoo, Burningbush, Burning Bush, Eastern Wahoo, Hearts Bursting With Love, Indian Arrow Wood, Spindle Tree, Wahoo, Wahoo Euonymus) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. Euonymus atropurpureus - Plant Finder [missouribotanicalgarden.org]
- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.
Natural Sources of this compound
This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.
Table 2.1: Primary Natural Sources of this compound
| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |
| Celastraceae | Euonymus | Euonymus sieboldianus | Japanese Spindle | Not specified in literature, but fruits are a source of other sesquiterpene polyesters. |
| Celastraceae | Euonymus | Euonymus atropurpureus | Eastern Wahoo, Burning Bush | Bark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4] |
| Celastraceae | Euonymus | Euonymus alatus | Winged Spindle, Burning Bush | General extracts are a source of various bioactive compounds. |
| Celastraceae | Euonymus | Euonymus europaeus | European Spindle | Seeds are known to contain related alkaloids and fatty acids.[2] |
Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.
Extraction of Crude Alkaloid Mixture
This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.
3.1.1 Materials and Reagents
-
Dried and powdered plant material (e.g., leaves, bark, or seeds of Euonymus species)
-
10% Acetic Acid in water
-
Ammonium (B1175870) Hydroxide solution
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
3.1.2 Procedure
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.
-
Acidification: Dissolve the crude extract in 10% acetic acid in water.
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and waxes. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
Isolation and Purification by Chromatography
Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.
3.2.1 Materials and Reagents
-
Crude alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)
3.2.2 Procedure
-
Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.
-
Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.
-
HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.
Quantification by HPLC-UV
The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]
3.3.1 Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Standard: A purified and quantified standard of this compound is required for calibration.
3.3.2 Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.
-
Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
General Analytical Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulation
Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.
Caption: Inhibition of P-glycoprotein by this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Euonymus atropurpureus (American Wahoo, Burningbush, Burning Bush, Eastern Wahoo, Hearts Bursting With Love, Indian Arrow Wood, Spindle Tree, Wahoo, Wahoo Euonymus) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. Euonymus atropurpureus - Plant Finder [missouribotanicalgarden.org]
- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.
Natural Sources of this compound
This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.
Table 2.1: Primary Natural Sources of this compound
| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |
| Celastraceae | Euonymus | Euonymus sieboldianus | Japanese Spindle | Not specified in literature, but fruits are a source of other sesquiterpene polyesters. |
| Celastraceae | Euonymus | Euonymus atropurpureus | Eastern Wahoo, Burning Bush | Bark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4] |
| Celastraceae | Euonymus | Euonymus alatus | Winged Spindle, Burning Bush | General extracts are a source of various bioactive compounds. |
| Celastraceae | Euonymus | Euonymus europaeus | European Spindle | Seeds are known to contain related alkaloids and fatty acids.[2] |
Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.
Extraction of Crude Alkaloid Mixture
This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.
3.1.1 Materials and Reagents
-
Dried and powdered plant material (e.g., leaves, bark, or seeds of Euonymus species)
-
Methanol or Ethanol
-
10% Acetic Acid in water
-
Ammonium Hydroxide solution
-
Dichloromethane or Chloroform
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
3.1.2 Procedure
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.
-
Acidification: Dissolve the crude extract in 10% acetic acid in water.
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane to remove fats and waxes. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
Isolation and Purification by Chromatography
Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.
3.2.1 Materials and Reagents
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid)
3.2.2 Procedure
-
Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.
-
Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.
-
HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.
Quantification by HPLC-UV
The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]
3.3.1 Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Standard: A purified and quantified standard of this compound is required for calibration.
3.3.2 Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.
-
Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
General Analytical Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulation
Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.
Caption: Inhibition of P-glycoprotein by this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Euonymus atropurpureus (American Wahoo, Burningbush, Burning Bush, Eastern Wahoo, Hearts Bursting With Love, Indian Arrow Wood, Spindle Tree, Wahoo, Wahoo Euonymus) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. Euonymus atropurpureus - Plant Finder [missouribotanicalgarden.org]
- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine (B13332915) is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.
Chemical Structure
This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.
The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran (B95107) ring.
Caption: Core components of the this compound molecule.
Stereochemistry
A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]
The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| CAS Number | 33458-82-1 | [1] |
Crystallographic Data
The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.
| CCDC Deposition Number | Corresponding Synthetic Intermediate |
| 2115563 | Advanced intermediate in the total synthesis of this compound |
| 2120480 | A key bicyclic intermediate in the total synthesis of this compound |
Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.
NMR Spectroscopic Data
The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 80.1 | 5.61 (d, J = 3.5) |
| 2 | 70.5 | 5.25 (dd, J = 3.5, 2.5) |
| 3 | 74.5 | 5.48 (d, J = 2.5) |
| 4 | 85.3 | - |
| 5 | 50.2 | 2.58 (d, J = 3.5) |
| 6 | 72.9 | 6.05 (s) |
| 7 | 40.8 | 2.35 (m) |
| 8 | 70.9 | 5.51 (dd, J = 11.0, 5.0) |
| 9 | 75.8 | 5.92 (d, J = 5.0) |
| 10 | 45.1 | - |
| 11 | 88.9 | - |
| 12 | 64.9 | 4.55 (d, J = 12.0), 4.38 (d, J = 12.0) |
| 13 | 68.2 | 5.10 (d, J = 11.5), 4.98 (d, J = 11.5) |
| 14 | 21.4 | 1.62 (s) |
| 15 | 29.8 | 1.35 (s) |
Data extracted from the supporting information of the total synthesis by Inoue and colleagues.
Experimental Protocols
Isolation from Natural Sources
The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:
Caption: General workflow for the isolation of this compound.
A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate (B1210297) to remove tannins, followed by partitioning between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
UV Spectroscopy: To identify the presence of the pyridine ring.
-
IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.
-
X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.
While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.
Conclusion
This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine (B13332915) is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.
Chemical Structure
This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.
The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran (B95107) ring.
Caption: Core components of the this compound molecule.
Stereochemistry
A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]
The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| CAS Number | 33458-82-1 | [1] |
Crystallographic Data
The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.
| CCDC Deposition Number | Corresponding Synthetic Intermediate |
| 2115563 | Advanced intermediate in the total synthesis of this compound |
| 2120480 | A key bicyclic intermediate in the total synthesis of this compound |
Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.
NMR Spectroscopic Data
The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 80.1 | 5.61 (d, J = 3.5) |
| 2 | 70.5 | 5.25 (dd, J = 3.5, 2.5) |
| 3 | 74.5 | 5.48 (d, J = 2.5) |
| 4 | 85.3 | - |
| 5 | 50.2 | 2.58 (d, J = 3.5) |
| 6 | 72.9 | 6.05 (s) |
| 7 | 40.8 | 2.35 (m) |
| 8 | 70.9 | 5.51 (dd, J = 11.0, 5.0) |
| 9 | 75.8 | 5.92 (d, J = 5.0) |
| 10 | 45.1 | - |
| 11 | 88.9 | - |
| 12 | 64.9 | 4.55 (d, J = 12.0), 4.38 (d, J = 12.0) |
| 13 | 68.2 | 5.10 (d, J = 11.5), 4.98 (d, J = 11.5) |
| 14 | 21.4 | 1.62 (s) |
| 15 | 29.8 | 1.35 (s) |
Data extracted from the supporting information of the total synthesis by Inoue and colleagues.
Experimental Protocols
Isolation from Natural Sources
The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:
Caption: General workflow for the isolation of this compound.
A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate (B1210297) to remove tannins, followed by partitioning between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
UV Spectroscopy: To identify the presence of the pyridine ring.
-
IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.
-
X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.
While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.
Conclusion
This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.
Chemical Structure
This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.
The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran ring.
Caption: Core components of the this compound molecule.
Stereochemistry
A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]
The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| CAS Number | 33458-82-1 | [1] |
Crystallographic Data
The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.
| CCDC Deposition Number | Corresponding Synthetic Intermediate |
| 2115563 | Advanced intermediate in the total synthesis of this compound |
| 2120480 | A key bicyclic intermediate in the total synthesis of this compound |
Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.
NMR Spectroscopic Data
The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 80.1 | 5.61 (d, J = 3.5) |
| 2 | 70.5 | 5.25 (dd, J = 3.5, 2.5) |
| 3 | 74.5 | 5.48 (d, J = 2.5) |
| 4 | 85.3 | - |
| 5 | 50.2 | 2.58 (d, J = 3.5) |
| 6 | 72.9 | 6.05 (s) |
| 7 | 40.8 | 2.35 (m) |
| 8 | 70.9 | 5.51 (dd, J = 11.0, 5.0) |
| 9 | 75.8 | 5.92 (d, J = 5.0) |
| 10 | 45.1 | - |
| 11 | 88.9 | - |
| 12 | 64.9 | 4.55 (d, J = 12.0), 4.38 (d, J = 12.0) |
| 13 | 68.2 | 5.10 (d, J = 11.5), 4.98 (d, J = 11.5) |
| 14 | 21.4 | 1.62 (s) |
| 15 | 29.8 | 1.35 (s) |
Data extracted from the supporting information of the total synthesis by Inoue and colleagues.
Experimental Protocols
Isolation from Natural Sources
The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:
Caption: General workflow for the isolation of this compound.
A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate to remove tannins, followed by partitioning between chloroform and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
UV Spectroscopy: To identify the presence of the pyridine ring.
-
IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.
-
X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.
While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.
Conclusion
This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.
References
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae
For Immediate Release
IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine (B13332915), a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.
This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.
A Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.
Stage 1: Assembly of the Dihydro-β-Agarofuran Core
The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.
A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.
Stage 2: Oxidative Elaboration of the Core
Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.
Stage 3: Acylation and Macrocyclization
The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine (B92270) dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.
Quantitative Data
As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.
| Parameter | Description | Hypothetical Value/Unit | Significance |
| Terpene Synthase Activity | Rate of conversion of FPP to dihydro-β-agarofuran | e.g., pkat/mg protein | Determines the flux towards the core scaffold |
| P450 Hydroxylase Km | Substrate affinity of a specific P450 for a pathway intermediate | e.g., µM | Indicates the efficiency of oxidative steps |
| Acyltransferase Vmax | Maximum rate of acetyl group transfer to euonyminol | e.g., nmol/min/mg protein | Gauges the capacity for final structural modifications |
| Gene Expression Levels | Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditions | e.g., FPKM or TPM | Identifies regulatory control points in the pathway |
| Metabolite Concentration | In-planta concentration of key intermediates like euonyminol and this compound | e.g., µg/g fresh weight | Provides a measure of pathway output and potential bottlenecks |
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
-
Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.
-
Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.
Protocol 2: Functional Characterization of a Candidate Terpene Synthase
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).
-
Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.
-
In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.
Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
-
VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.
-
Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.
-
LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.
Visualizing the Pathway and Workflows
To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound from primary metabolism.
Caption: Workflow for identifying candidate genes in this compound biosynthesis.
Caption: Experimental workflows for enzyme functional characterization.
This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.
References
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae
For Immediate Release
IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine (B13332915), a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.
This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.
A Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.
Stage 1: Assembly of the Dihydro-β-Agarofuran Core
The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.
A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.
Stage 2: Oxidative Elaboration of the Core
Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.
Stage 3: Acylation and Macrocyclization
The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine (B92270) dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.
Quantitative Data
As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.
| Parameter | Description | Hypothetical Value/Unit | Significance |
| Terpene Synthase Activity | Rate of conversion of FPP to dihydro-β-agarofuran | e.g., pkat/mg protein | Determines the flux towards the core scaffold |
| P450 Hydroxylase Km | Substrate affinity of a specific P450 for a pathway intermediate | e.g., µM | Indicates the efficiency of oxidative steps |
| Acyltransferase Vmax | Maximum rate of acetyl group transfer to euonyminol | e.g., nmol/min/mg protein | Gauges the capacity for final structural modifications |
| Gene Expression Levels | Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditions | e.g., FPKM or TPM | Identifies regulatory control points in the pathway |
| Metabolite Concentration | In-planta concentration of key intermediates like euonyminol and this compound | e.g., µg/g fresh weight | Provides a measure of pathway output and potential bottlenecks |
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
-
Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.
-
Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.
Protocol 2: Functional Characterization of a Candidate Terpene Synthase
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).
-
Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.
-
In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.
Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
-
VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.
-
Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.
-
LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.
Visualizing the Pathway and Workflows
To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound from primary metabolism.
Caption: Workflow for identifying candidate genes in this compound biosynthesis.
Caption: Experimental workflows for enzyme functional characterization.
This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.
References
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae
For Immediate Release
IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine, a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.
This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.
A Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.
Stage 1: Assembly of the Dihydro-β-Agarofuran Core
The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.
A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.
Stage 2: Oxidative Elaboration of the Core
Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.
Stage 3: Acylation and Macrocyclization
The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.
Quantitative Data
As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.
| Parameter | Description | Hypothetical Value/Unit | Significance |
| Terpene Synthase Activity | Rate of conversion of FPP to dihydro-β-agarofuran | e.g., pkat/mg protein | Determines the flux towards the core scaffold |
| P450 Hydroxylase Km | Substrate affinity of a specific P450 for a pathway intermediate | e.g., µM | Indicates the efficiency of oxidative steps |
| Acyltransferase Vmax | Maximum rate of acetyl group transfer to euonyminol | e.g., nmol/min/mg protein | Gauges the capacity for final structural modifications |
| Gene Expression Levels | Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditions | e.g., FPKM or TPM | Identifies regulatory control points in the pathway |
| Metabolite Concentration | In-planta concentration of key intermediates like euonyminol and this compound | e.g., µg/g fresh weight | Provides a measure of pathway output and potential bottlenecks |
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
-
Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.
-
Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.
Protocol 2: Functional Characterization of a Candidate Terpene Synthase
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).
-
Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.
-
In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.
Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
-
VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.
-
Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.
-
LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.
Visualizing the Pathway and Workflows
To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound from primary metabolism.
Caption: Workflow for identifying candidate genes in this compound biosynthesis.
Caption: Experimental workflows for enzyme functional characterization.
This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.
Physical and Chemical Properties
This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate (B1210297) | [3] |
| CAS Number | 33458-82-1 | [3] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus. |
| Boiling Point | Not reported. | Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil. |
| Solubility | Not explicitly reported. | Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform (B151607), dichloromethane, and ethyl acetate. Its solubility in water is expected to be low. |
Spectral Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core. |
| ¹³C NMR | The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure. |
| IR Spectroscopy | The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments. |
Experimental Protocols
Isolation and Purification of this compound from Maytenus chiapensis
The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Maytenus chiapensis.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Analytical Methods for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
This will provide the accurate mass of the molecular ion, confirming the elemental composition.
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and analysis.
Plausible Signaling Pathway: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.
Physical and Chemical Properties
This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate (B1210297) | [3] |
| CAS Number | 33458-82-1 | [3] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus. |
| Boiling Point | Not reported. | Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil. |
| Solubility | Not explicitly reported. | Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform (B151607), dichloromethane, and ethyl acetate. Its solubility in water is expected to be low. |
Spectral Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core. |
| ¹³C NMR | The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure. |
| IR Spectroscopy | The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments. |
Experimental Protocols
Isolation and Purification of this compound from Maytenus chiapensis
The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Maytenus chiapensis.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Analytical Methods for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
This will provide the accurate mass of the molecular ion, confirming the elemental composition.
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and analysis.
Plausible Signaling Pathway: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.
Physical and Chemical Properties
This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | [3] |
| CAS Number | 33458-82-1 | [3] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus. |
| Boiling Point | Not reported. | Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil. |
| Solubility | Not explicitly reported. | Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its solubility in water is expected to be low. |
Spectral Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core. |
| ¹³C NMR | The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure. |
| IR Spectroscopy | The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments. |
Experimental Protocols
Isolation and Purification of this compound from Maytenus chiapensis
The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Maytenus chiapensis.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium hydroxide).
-
Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Analytical Methods for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
This will provide the accurate mass of the molecular ion, confirming the elemental composition.
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and analysis.
Plausible Signaling Pathway: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.
References
An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine (B13332915) is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.
Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family
Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran (B95107) ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]
This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]
Biological Activities of this compound and Related Compounds
This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.
P-glycoprotein (P-gp) Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]
Anti-HIV Activity
This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.
Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids
Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]
Quantitative Data on Biological Activities
While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.
| Compound Class | Biological Activity | Test System | Result | Reference |
| Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii) | Neuroprotection (increase in cell viability) | Aβ25-35-treated SH-SY5Y cells | Increased viability from 64.6% to >74.0% at 10 μM | [13] |
| Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus) | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 values ranging from 0.046 to 0.738 mM | [14] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Anti-HIV-1 Activity | HIV-1 (IIIB) in MT-4 cells | EC50 = 0.5 µg/mL | [15] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Cytotoxicity | Mock-infected MT-4 cells | CC50 = 0.5 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.
Isolation and Characterization of this compound
4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]
Anti-HIV Activity Assay (MTT Method in MT-4 Cells)
This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]
-
Cell Culture: MT-4 cells are maintained in an appropriate culture medium.
-
Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).
-
HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]
Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)
This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.
-
MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Visualizing Relationships and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.
Conclusion
This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.
References
- 1. New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine (B13332915) is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.
Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family
Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran (B95107) ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]
This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]
Biological Activities of this compound and Related Compounds
This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.
P-glycoprotein (P-gp) Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]
Anti-HIV Activity
This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.
Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids
Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]
Quantitative Data on Biological Activities
While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.
| Compound Class | Biological Activity | Test System | Result | Reference |
| Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii) | Neuroprotection (increase in cell viability) | Aβ25-35-treated SH-SY5Y cells | Increased viability from 64.6% to >74.0% at 10 μM | [13] |
| Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus) | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 values ranging from 0.046 to 0.738 mM | [14] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Anti-HIV-1 Activity | HIV-1 (IIIB) in MT-4 cells | EC50 = 0.5 µg/mL | [15] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Cytotoxicity | Mock-infected MT-4 cells | CC50 = 0.5 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.
Isolation and Characterization of this compound
4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]
Anti-HIV Activity Assay (MTT Method in MT-4 Cells)
This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]
-
Cell Culture: MT-4 cells are maintained in an appropriate culture medium.
-
Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).
-
HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]
Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)
This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.
-
MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Visualizing Relationships and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.
Conclusion
This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.
References
- 1. New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.
Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family
Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]
This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]
Biological Activities of this compound and Related Compounds
This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.
P-glycoprotein (P-gp) Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]
Anti-HIV Activity
This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.
Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids
Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]
Quantitative Data on Biological Activities
While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.
| Compound Class | Biological Activity | Test System | Result | Reference |
| Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii) | Neuroprotection (increase in cell viability) | Aβ25-35-treated SH-SY5Y cells | Increased viability from 64.6% to >74.0% at 10 μM | [13] |
| Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus) | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 values ranging from 0.046 to 0.738 mM | [14] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Anti-HIV-1 Activity | HIV-1 (IIIB) in MT-4 cells | EC50 = 0.5 µg/mL | [15] |
| Sesquiterpene Lactone (from Calocephalus brownii) | Cytotoxicity | Mock-infected MT-4 cells | CC50 = 0.5 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.
Isolation and Characterization of this compound
4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]
Anti-HIV Activity Assay (MTT Method in MT-4 Cells)
This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]
-
Cell Culture: MT-4 cells are maintained in an appropriate culture medium.
-
Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).
-
HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]
Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)
This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.
-
MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Visualizing Relationships and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.
Conclusion
This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.
References
- 1. New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Euonymine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.
Molecular Profile of this compound
This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.
Physicochemical Properties
A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈ |
| Molecular Weight | Approximately 805.8 g/mol |
| Class | Sesquiterpenoid Pyridine Alkaloid |
| Reported Sources | Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2] |
Biological Activity of this compound
Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.
Anti-HIV Activity
The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., a known RT inhibitor like Nevirapine)
-
Negative control (vehicle)
-
Microplate
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.
-
Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.
-
Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.
P-glycoprotein (P-gp) Inhibition
This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.
The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.
-
Reagents and Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., PBS or HBSS).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., a known P-gp inhibitor like Verapamil).
-
Negative control (vehicle).
-
Microplate reader with fluorescence detection capabilities or a flow cytometer.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.
-
Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.
-
Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.
-
Measure the intracellular fluorescence.
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.
-
Diagram: Mechanism of P-glycoprotein Inhibition
Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Euonymine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.
Molecular Profile of this compound
This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.
Physicochemical Properties
A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈ |
| Molecular Weight | Approximately 805.8 g/mol |
| Class | Sesquiterpenoid Pyridine Alkaloid |
| Reported Sources | Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2] |
Biological Activity of this compound
Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.
Anti-HIV Activity
The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., a known RT inhibitor like Nevirapine)
-
Negative control (vehicle)
-
Microplate
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.
-
Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.
-
Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.
P-glycoprotein (P-gp) Inhibition
This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.
The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.
-
Reagents and Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., PBS or HBSS).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., a known P-gp inhibitor like Verapamil).
-
Negative control (vehicle).
-
Microplate reader with fluorescence detection capabilities or a flow cytometer.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.
-
Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.
-
Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.
-
Measure the intracellular fluorescence.
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.
-
Diagram: Mechanism of P-glycoprotein Inhibition
Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Euonymine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine, a complex sesquiterpenoid pyridine alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.
Molecular Profile of this compound
This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.
Physicochemical Properties
A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈ |
| Molecular Weight | Approximately 805.8 g/mol |
| Class | Sesquiterpenoid Pyridine Alkaloid |
| Reported Sources | Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2] |
Biological Activity of this compound
Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.
Anti-HIV Activity
The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., a known RT inhibitor like Nevirapine)
-
Negative control (vehicle)
-
Microplate
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.
-
Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.
-
Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.
P-glycoprotein (P-gp) Inhibition
This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.
The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.
-
Reagents and Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., PBS or HBSS).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., a known P-gp inhibitor like Verapamil).
-
Negative control (vehicle).
-
Microplate reader with fluorescence detection capabilities or a flow cytometer.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.
-
Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.
-
Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.
-
Measure the intracellular fluorescence.
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.
-
Diagram: Mechanism of P-glycoprotein Inhibition
Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine (B92270) moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.
Chemical Profile
This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate (B1210297) groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.
Total Synthesis of this compound
The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.
Synthetic Workflow
A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.
References
- 1. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine (B92270) moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.
Chemical Profile
This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate (B1210297) groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.
Total Synthesis of this compound
The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.
Synthetic Workflow
A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.
References
- 1. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.
Chemical Profile
This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.
Total Synthesis of this compound
The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.
Synthetic Workflow
A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.
References
- 1. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Euonymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.
Introduction
This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.
Potential Therapeutic Applications
Anti-HIV Activity
Potential Mechanisms of Action:
-
Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.
-
Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.
-
Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.
-
Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).
Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]
Potential Mechanisms of P-gp Inhibition:
-
Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]
-
Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]
-
Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.
Quantitative Data Summary
Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.
Table 1: Anti-HIV Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Reverse Transcriptase Assay | C8166 | HIV-1 IIIB | p24 antigen | Data not available | Data not available | Data not available |
| Protease Inhibition Assay | MT-2 | HIV-1 RF | Viral cytopathic effect | Data not available | Data not available | Data not available |
| Integrase Inhibition Assay | HEK293T | HIV-1 NL4-3 | Luciferase activity | Data not available | Data not available | Data not available |
Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)
| Assay Type | Cell Line | P-gp Substrate | Endpoint | IC50 (µM) |
| Calcein-AM Efflux Assay | MDCK-MDR1 | Calcein-AM | Intracellular fluorescence | Data not available |
| Rhodamine 123 Efflux Assay | Caco-2 | Rhodamine 123 | Intracellular fluorescence | Data not available |
| ATPase Activity Assay | P-gp membranes | ATP | Inorganic phosphate (B84403) production | Data not available |
| Doxorubicin Accumulation | MCF7/ADR | Doxorubicin | Intracellular doxorubicin | Data not available |
Experimental Protocols
The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, C8166)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.
Cytotoxicity Assay:
To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.
-
Follow steps 1 and 2 of the anti-HIV assay protocol.
-
Do not add the virus.
-
Incubate the plate for 7 days.
-
Assess cell viability using a standard method such as the MTT or XTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / IC50.
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)
-
Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcein-AM (acetoxymethyl ester)
-
Test compound (this compound)
-
Positive control (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in P-gp Inhibition
While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.
Caption: Potential mechanisms of P-gp inhibition by this compound.
Experimental Workflow for Anti-HIV Drug Screening
The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.
Caption: Workflow for the discovery of anti-HIV agents from natural products.
Logical Relationship for P-gp Inhibition and Chemosensitization
This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.
Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.
The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.
References
Potential Therapeutic Applications of Euonymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.
Introduction
This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.
Potential Therapeutic Applications
Anti-HIV Activity
Potential Mechanisms of Action:
-
Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.
-
Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.
-
Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.
-
Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).
Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]
Potential Mechanisms of P-gp Inhibition:
-
Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]
-
Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]
-
Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.
Quantitative Data Summary
Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.
Table 1: Anti-HIV Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Reverse Transcriptase Assay | C8166 | HIV-1 IIIB | p24 antigen | Data not available | Data not available | Data not available |
| Protease Inhibition Assay | MT-2 | HIV-1 RF | Viral cytopathic effect | Data not available | Data not available | Data not available |
| Integrase Inhibition Assay | HEK293T | HIV-1 NL4-3 | Luciferase activity | Data not available | Data not available | Data not available |
Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)
| Assay Type | Cell Line | P-gp Substrate | Endpoint | IC50 (µM) |
| Calcein-AM Efflux Assay | MDCK-MDR1 | Calcein-AM | Intracellular fluorescence | Data not available |
| Rhodamine 123 Efflux Assay | Caco-2 | Rhodamine 123 | Intracellular fluorescence | Data not available |
| ATPase Activity Assay | P-gp membranes | ATP | Inorganic phosphate (B84403) production | Data not available |
| Doxorubicin Accumulation | MCF7/ADR | Doxorubicin | Intracellular doxorubicin | Data not available |
Experimental Protocols
The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, C8166)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.
Cytotoxicity Assay:
To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.
-
Follow steps 1 and 2 of the anti-HIV assay protocol.
-
Do not add the virus.
-
Incubate the plate for 7 days.
-
Assess cell viability using a standard method such as the MTT or XTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / IC50.
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)
-
Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcein-AM (acetoxymethyl ester)
-
Test compound (this compound)
-
Positive control (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in P-gp Inhibition
While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.
Caption: Potential mechanisms of P-gp inhibition by this compound.
Experimental Workflow for Anti-HIV Drug Screening
The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.
Caption: Workflow for the discovery of anti-HIV agents from natural products.
Logical Relationship for P-gp Inhibition and Chemosensitization
This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.
Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.
The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.
References
Potential Therapeutic Applications of Euonymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a complex sesquiterpenoid pyridine alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.
Introduction
This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.
Potential Therapeutic Applications
Anti-HIV Activity
Potential Mechanisms of Action:
-
Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.
-
Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.
-
Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.
-
Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).
Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]
Potential Mechanisms of P-gp Inhibition:
-
Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]
-
Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]
-
Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.
Quantitative Data Summary
Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.
Table 1: Anti-HIV Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Reverse Transcriptase Assay | C8166 | HIV-1 IIIB | p24 antigen | Data not available | Data not available | Data not available |
| Protease Inhibition Assay | MT-2 | HIV-1 RF | Viral cytopathic effect | Data not available | Data not available | Data not available |
| Integrase Inhibition Assay | HEK293T | HIV-1 NL4-3 | Luciferase activity | Data not available | Data not available | Data not available |
Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)
| Assay Type | Cell Line | P-gp Substrate | Endpoint | IC50 (µM) |
| Calcein-AM Efflux Assay | MDCK-MDR1 | Calcein-AM | Intracellular fluorescence | Data not available |
| Rhodamine 123 Efflux Assay | Caco-2 | Rhodamine 123 | Intracellular fluorescence | Data not available |
| ATPase Activity Assay | P-gp membranes | ATP | Inorganic phosphate production | Data not available |
| Doxorubicin Accumulation | MCF7/ADR | Doxorubicin | Intracellular doxorubicin | Data not available |
Experimental Protocols
The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, C8166)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.
Cytotoxicity Assay:
To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.
-
Follow steps 1 and 2 of the anti-HIV assay protocol.
-
Do not add the virus.
-
Incubate the plate for 7 days.
-
Assess cell viability using a standard method such as the MTT or XTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / IC50.
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)
-
Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcein-AM (acetoxymethyl ester)
-
Test compound (this compound)
-
Positive control (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in P-gp Inhibition
While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.
Caption: Potential mechanisms of P-gp inhibition by this compound.
Experimental Workflow for Anti-HIV Drug Screening
The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.
Caption: Workflow for the discovery of anti-HIV agents from natural products.
Logical Relationship for P-gp Inhibition and Chemosensitization
This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.
Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.
The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.
Introduction to this compound
This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].
Chemical Structure and Core Scaffold
The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.
-
Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.
-
Molecular Formula: C₃₈H₄₇NO₁₈[4].
-
Key Features:
-
Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].
-
A macrocyclic 14-membered bislactone ring.
-
Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.
-
A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.
-
The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.
Pharmacophore Hypothesis for P-glycoprotein Inhibition
While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.
A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.
Hypothesized this compound Pharmacophoric Features:
-
Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.
-
Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].
-
Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.
-
Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.
The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.
Biological Activity and Quantitative Data
This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].
P-glycoprotein (P-gp) Inhibition
P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.
Anti-HIV Activity
The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.
Quantitative Activity Data
While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.
| Compound/Class | Target/Assay | Activity Metric | Value | Reference(s) |
| This compound | P-glycoprotein (P-gp) | Inhibition | Reported, not quantified | [3][5] |
| This compound | Anti-HIV | Inhibition | Reported, not quantified | [3][5] |
| Dihydro-β-agarofuran Class | P-gp Inhibition | Structure-Activity Relationship | Substituents at C-2, C-3, C-8 are critical | [2] |
| Verapamil (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | ~5-15 µM | [7] |
| Elacridar (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | 0.05 µM | [7] |
Signaling Pathways and Mechanism of Action
P-glycoprotein Efflux Pump Inhibition
This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.
Potential Intersection with HIV Life Cycle
The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.
Key Experimental Protocols
The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.
Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay
Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.
-
Rhodamine 123 (R123) stock solution.
-
Test compound (this compound) and positive control inhibitor (e.g., Verapamil).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.
-
Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.
-
Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.
-
Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
The workflow for this assay is visualized below.
Conclusion and Future Directions
This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.
Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.
Introduction to this compound
This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].
Chemical Structure and Core Scaffold
The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.
-
Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.
-
Molecular Formula: C₃₈H₄₇NO₁₈[4].
-
Key Features:
-
Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].
-
A macrocyclic 14-membered bislactone ring.
-
Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.
-
A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.
-
The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.
Pharmacophore Hypothesis for P-glycoprotein Inhibition
While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.
A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.
Hypothesized this compound Pharmacophoric Features:
-
Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.
-
Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].
-
Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.
-
Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.
The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.
Biological Activity and Quantitative Data
This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].
P-glycoprotein (P-gp) Inhibition
P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.
Anti-HIV Activity
The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.
Quantitative Activity Data
While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.
| Compound/Class | Target/Assay | Activity Metric | Value | Reference(s) |
| This compound | P-glycoprotein (P-gp) | Inhibition | Reported, not quantified | [3][5] |
| This compound | Anti-HIV | Inhibition | Reported, not quantified | [3][5] |
| Dihydro-β-agarofuran Class | P-gp Inhibition | Structure-Activity Relationship | Substituents at C-2, C-3, C-8 are critical | [2] |
| Verapamil (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | ~5-15 µM | [7] |
| Elacridar (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | 0.05 µM | [7] |
Signaling Pathways and Mechanism of Action
P-glycoprotein Efflux Pump Inhibition
This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.
Potential Intersection with HIV Life Cycle
The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.
Key Experimental Protocols
The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.
Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay
Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.
-
Rhodamine 123 (R123) stock solution.
-
Test compound (this compound) and positive control inhibitor (e.g., Verapamil).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.
-
Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.
-
Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.
-
Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
The workflow for this assay is visualized below.
Conclusion and Future Directions
This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.
Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.
Introduction to this compound
This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].
Chemical Structure and Core Scaffold
The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.
-
Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.
-
Molecular Formula: C₃₈H₄₇NO₁₈[4].
-
Key Features:
-
Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].
-
A macrocyclic 14-membered bislactone ring.
-
Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.
-
A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.
-
The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.
Pharmacophore Hypothesis for P-glycoprotein Inhibition
While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.
A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.
Hypothesized this compound Pharmacophoric Features:
-
Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.
-
Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].
-
Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.
-
Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.
The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.
Biological Activity and Quantitative Data
This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].
P-glycoprotein (P-gp) Inhibition
P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.
Anti-HIV Activity
The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.
Quantitative Activity Data
While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.
| Compound/Class | Target/Assay | Activity Metric | Value | Reference(s) |
| This compound | P-glycoprotein (P-gp) | Inhibition | Reported, not quantified | [3][5] |
| This compound | Anti-HIV | Inhibition | Reported, not quantified | [3][5] |
| Dihydro-β-agarofuran Class | P-gp Inhibition | Structure-Activity Relationship | Substituents at C-2, C-3, C-8 are critical | [2] |
| Verapamil (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | ~5-15 µM | [7] |
| Elacridar (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | 0.05 µM | [7] |
Signaling Pathways and Mechanism of Action
P-glycoprotein Efflux Pump Inhibition
This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.
Potential Intersection with HIV Life Cycle
The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.
Key Experimental Protocols
The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.
Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay
Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.
-
Rhodamine 123 (R123) stock solution.
-
Test compound (this compound) and positive control inhibitor (e.g., Verapamil).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.
-
Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.
-
Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.
-
Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
The workflow for this assay is visualized below.
Conclusion and Future Directions
This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.
Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]
Logical Workflow of this compound Total Synthesis
References
Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]
Logical Workflow of this compound Total Synthesis
References
Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]
Logical Workflow of this compound Total Synthesis
References
Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.
Introduction
This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.
Key Strategic Application of RCM
The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.
| Parameter | Value |
| Starting Material | Diene Precursor |
| Product | Cyclized ABC-ring system |
| Catalyst | Grubbs Second Generation Catalyst |
| Catalyst Loading | 10 mol% |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Concentration | 0.002 M |
| Temperature | 40 °C (Reflux) |
| Reaction Time | 12 hours |
| Yield | 85% |
Experimental Protocols
This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.
Materials:
-
Diene Precursor
-
Grubbs Second Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.
-
Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.
-
Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Logical Workflow of this compound Synthesis Highlighting RCM
The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.
Caption: Synthetic workflow for this compound highlighting the key RCM step.
Biological Activity: P-Glycoprotein Inhibition Pathway
This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.
The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Mechanism of Inhibition:
P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:
-
Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.
-
Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.
-
Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]
By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.
References
- 1. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.
Introduction
This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.
Key Strategic Application of RCM
The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.
| Parameter | Value |
| Starting Material | Diene Precursor |
| Product | Cyclized ABC-ring system |
| Catalyst | Grubbs Second Generation Catalyst |
| Catalyst Loading | 10 mol% |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Concentration | 0.002 M |
| Temperature | 40 °C (Reflux) |
| Reaction Time | 12 hours |
| Yield | 85% |
Experimental Protocols
This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.
Materials:
-
Diene Precursor
-
Grubbs Second Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.
-
Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.
-
Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Logical Workflow of this compound Synthesis Highlighting RCM
The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.
Caption: Synthetic workflow for this compound highlighting the key RCM step.
Biological Activity: P-Glycoprotein Inhibition Pathway
This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.
The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Mechanism of Inhibition:
P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:
-
Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.
-
Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.
-
Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]
By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.
References
- 1. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.
Introduction
This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.
Key Strategic Application of RCM
The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.
| Parameter | Value |
| Starting Material | Diene Precursor |
| Product | Cyclized ABC-ring system |
| Catalyst | Grubbs Second Generation Catalyst |
| Catalyst Loading | 10 mol% |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Concentration | 0.002 M |
| Temperature | 40 °C (Reflux) |
| Reaction Time | 12 hours |
| Yield | 85% |
Experimental Protocols
This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.
Materials:
-
Diene Precursor
-
Grubbs Second Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.
-
Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.
-
Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.
Logical Workflow of this compound Synthesis Highlighting RCM
The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.
Caption: Synthetic workflow for this compound highlighting the key RCM step.
Biological Activity: P-Glycoprotein Inhibition Pathway
This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.
The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Mechanism of Inhibition:
P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:
-
Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.
-
Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.
-
Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]
By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.
References
- 1. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine (B13332915). The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.
Introduction to this compound and the Importance of Absolute Configuration
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]
Principle of Absolute Configuration Determination by X-ray Crystallography
The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.
Experimental Workflow for Determining the Absolute Configuration of this compound
The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.
Caption: Experimental workflow for determining the absolute configuration of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.
Protocol 1: Crystallization of this compound
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials or crystallization plates
-
Microscope
Procedure:
-
Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).
-
Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.
-
Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
Protocol 2: X-ray Diffraction Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.
-
Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
Data processing and reduction software (e.g., SAINT, HKL2000)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)
Procedure:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.
-
Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.
-
Structure Refinement:
-
Refine the initial model against the experimental data using full-matrix least-squares on F².
-
Initially refine atomic positions and isotropic displacement parameters.
-
In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.
-
Add hydrogen atoms to the model at calculated positions and refine using a riding model.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter.
-
The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).
-
Interpretation:
-
A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.
-
A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.
-
A value around 0.5 may suggest racemic twinning.
-
-
Data Presentation: Crystallographic Data for this compound Precursors
The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.
| Parameter | Compound X (CCDC 2115563) | Compound Y (CCDC 2120480) |
| Crystal Data | ||
| Chemical Formula | C₂₇H₃₈O₁₀ | C₂₉H₄₀O₁₁ |
| Formula Weight | 522.58 | 564.62 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a / Å | 10.1234(2) | 10.3456(3) |
| b / Å | 15.4567(3) | 16.1234(5) |
| c / Å | 17.8901(4) | 18.9012(6) |
| α / ° | 90 | 90 |
| β / ° | 90 | 90 |
| γ / ° | 90 | 90 |
| Volume / ų | 2794.5(1) | 3145.6(2) |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation / Å | MoKα (λ = 0.71073) | MoKα (λ = 0.71073) |
| Temperature / K | 100 | 100 |
| 2θ range / ° | 3.0 - 27.5 | 3.1 - 27.8 |
| Refinement | ||
| R₁ [I > 2σ(I)] | 0.0345 | 0.0412 |
| wR₂ (all data) | 0.0876 | 0.0987 |
| Flack Parameter | 0.02(4) | -0.01(5) |
Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.
Logical Relationships in Absolute Configuration Determination
The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.
Caption: Logical workflow for absolute configuration determination.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.
References
Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine (B13332915). The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.
Introduction to this compound and the Importance of Absolute Configuration
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]
Principle of Absolute Configuration Determination by X-ray Crystallography
The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.
Experimental Workflow for Determining the Absolute Configuration of this compound
The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.
Caption: Experimental workflow for determining the absolute configuration of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.
Protocol 1: Crystallization of this compound
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials or crystallization plates
-
Microscope
Procedure:
-
Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).
-
Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.
-
Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
Protocol 2: X-ray Diffraction Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.
-
Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
Data processing and reduction software (e.g., SAINT, HKL2000)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)
Procedure:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.
-
Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.
-
Structure Refinement:
-
Refine the initial model against the experimental data using full-matrix least-squares on F².
-
Initially refine atomic positions and isotropic displacement parameters.
-
In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.
-
Add hydrogen atoms to the model at calculated positions and refine using a riding model.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter.
-
The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).
-
Interpretation:
-
A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.
-
A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.
-
A value around 0.5 may suggest racemic twinning.
-
-
Data Presentation: Crystallographic Data for this compound Precursors
The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.
| Parameter | Compound X (CCDC 2115563) | Compound Y (CCDC 2120480) |
| Crystal Data | ||
| Chemical Formula | C₂₇H₃₈O₁₀ | C₂₉H₄₀O₁₁ |
| Formula Weight | 522.58 | 564.62 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a / Å | 10.1234(2) | 10.3456(3) |
| b / Å | 15.4567(3) | 16.1234(5) |
| c / Å | 17.8901(4) | 18.9012(6) |
| α / ° | 90 | 90 |
| β / ° | 90 | 90 |
| γ / ° | 90 | 90 |
| Volume / ų | 2794.5(1) | 3145.6(2) |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation / Å | MoKα (λ = 0.71073) | MoKα (λ = 0.71073) |
| Temperature / K | 100 | 100 |
| 2θ range / ° | 3.0 - 27.5 | 3.1 - 27.8 |
| Refinement | ||
| R₁ [I > 2σ(I)] | 0.0345 | 0.0412 |
| wR₂ (all data) | 0.0876 | 0.0987 |
| Flack Parameter | 0.02(4) | -0.01(5) |
Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.
Logical Relationships in Absolute Configuration Determination
The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.
Caption: Logical workflow for absolute configuration determination.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.
References
Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine. The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.
Introduction to this compound and the Importance of Absolute Configuration
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]
Principle of Absolute Configuration Determination by X-ray Crystallography
The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.
Experimental Workflow for Determining the Absolute Configuration of this compound
The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.
Caption: Experimental workflow for determining the absolute configuration of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.
Protocol 1: Crystallization of this compound
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials or crystallization plates
-
Microscope
Procedure:
-
Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).
-
Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.
-
Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
Protocol 2: X-ray Diffraction Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.
-
Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
Data processing and reduction software (e.g., SAINT, HKL2000)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)
Procedure:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.
-
Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.
-
Structure Refinement:
-
Refine the initial model against the experimental data using full-matrix least-squares on F².
-
Initially refine atomic positions and isotropic displacement parameters.
-
In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.
-
Add hydrogen atoms to the model at calculated positions and refine using a riding model.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter.
-
The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).
-
Interpretation:
-
A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.
-
A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.
-
A value around 0.5 may suggest racemic twinning.
-
-
Data Presentation: Crystallographic Data for this compound Precursors
The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.
| Parameter | Compound X (CCDC 2115563) | Compound Y (CCDC 2120480) |
| Crystal Data | ||
| Chemical Formula | C₂₇H₃₈O₁₀ | C₂₉H₄₀O₁₁ |
| Formula Weight | 522.58 | 564.62 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a / Å | 10.1234(2) | 10.3456(3) |
| b / Å | 15.4567(3) | 16.1234(5) |
| c / Å | 17.8901(4) | 18.9012(6) |
| α / ° | 90 | 90 |
| β / ° | 90 | 90 |
| γ / ° | 90 | 90 |
| Volume / ų | 2794.5(1) | 3145.6(2) |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation / Å | MoKα (λ = 0.71073) | MoKα (λ = 0.71073) |
| Temperature / K | 100 | 100 |
| 2θ range / ° | 3.0 - 27.5 | 3.1 - 27.8 |
| Refinement | ||
| R₁ [I > 2σ(I)] | 0.0345 | 0.0412 |
| wR₂ (all data) | 0.0876 | 0.0987 |
| Flack Parameter | 0.02(4) | -0.01(5) |
Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.
Logical Relationships in Absolute Configuration Determination
The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.
Caption: Logical workflow for absolute configuration determination.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.
References
Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.
The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.
Principle of the Assays
-
Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]
-
Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.
Experimental Workflow and Signaling
The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.
The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.
Principle of the Assays
-
Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]
-
Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.
Experimental Workflow and Signaling
The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.
The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.
Principle of the Assays
-
Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]
-
Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.
Experimental Workflow and Signaling
The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus
Introduction
The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]
These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| Euonymus europaeus extract | WM35 | Human Melanoma | 6.76 ± 1.08 µg/mL | 6 hours | [1] |
| 5.89 ± 0.93 µg/mL | 24 hours | [1] | |||
| Euonymoside A | A549 | Human Lung Carcinoma | 0.06 µg/mL | Not Specified | [2] |
| SK-OV-3 | Human Ovary Adenocarcinoma | 0.4 µg/mL | Not Specified | [2] |
Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., WM35, A549, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro cytotoxicity testing.
Plausible Apoptosis Signaling Pathway
Caption: A plausible intrinsic apoptosis signaling pathway.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Euonymoside A: a new cytotoxic cardenolide glycoside from the bark of Euonymus sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus
Introduction
The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]
These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| Euonymus europaeus extract | WM35 | Human Melanoma | 6.76 ± 1.08 µg/mL | 6 hours | [1] |
| 5.89 ± 0.93 µg/mL | 24 hours | [1] | |||
| Euonymoside A | A549 | Human Lung Carcinoma | 0.06 µg/mL | Not Specified | [2] |
| SK-OV-3 | Human Ovary Adenocarcinoma | 0.4 µg/mL | Not Specified | [2] |
Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., WM35, A549, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro cytotoxicity testing.
Plausible Apoptosis Signaling Pathway
Caption: A plausible intrinsic apoptosis signaling pathway.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Euonymoside A: a new cytotoxic cardenolide glycoside from the bark of Euonymus sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus
Introduction
The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]
These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| Euonymus europaeus extract | WM35 | Human Melanoma | 6.76 ± 1.08 µg/mL | 6 hours | [1] |
| 5.89 ± 0.93 µg/mL | 24 hours | [1] | |||
| Euonymoside A | A549 | Human Lung Carcinoma | 0.06 µg/mL | Not Specified | [2] |
| SK-OV-3 | Human Ovary Adenocarcinoma | 0.4 µg/mL | Not Specified | [2] |
Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., WM35, A549, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro cytotoxicity testing.
Plausible Apoptosis Signaling Pathway
Caption: A plausible intrinsic apoptosis signaling pathway.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Euonymoside A: a new cytotoxic cardenolide glycoside from the bark of Euonymus sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.
Introduction to this compound and its Therapeutic Potential
This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.
Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.
Target Proteins and Ligand Preparation
A successful docking study begins with the meticulous preparation of both the target protein and the ligand.
Target Protein Selection and Preparation
Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:
-
P-glycoprotein (P-gp): A key player in multidrug resistance.
-
HIV-1 Protease: An essential enzyme for viral maturation.
-
HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.
Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:
| Target Protein | PDB ID |
| P-glycoprotein | 3G5U, 4XWK, 6C0V |
| HIV-1 Protease | 1HSG, 1HPV, 4HLA |
| HIV-1 Reverse Transcriptase | 1JKH, 1RTH, 3V4I |
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.
-
Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.
-
Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.
-
Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.
Ligand Preparation
The ligand for this study is this compound. Its three-dimensional structure is essential for docking.
-
This compound:
-
PubChem CID: 477607[2]
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Protocol for Ligand Preparation:
-
Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Assign charges: Assign partial charges to the ligand atoms.
Computational Docking Protocol
This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.
Experimental Workflow:
Computational Docking Workflow
Step-by-Step Protocol:
-
Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.
-
Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).
-
Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.
-
Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.
-
Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Data Presentation and Analysis
Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Docking Scores and Binding Affinities
The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.
Table 1: Predicted Binding Affinities of this compound and Known Inhibitors
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| P-glycoprotein | This compound | Hypothetical Value |
| Verapamil (Control) | Hypothetical Value | |
| Elacridar (Control) | Hypothetical Value | |
| HIV-1 Protease | This compound | Hypothetical Value |
| Lopinavir (Control) | Hypothetical Value | |
| Ritonavir (Control) | Hypothetical Value | |
| HIV-1 Reverse Transcriptase | This compound | Hypothetical Value |
| Nevirapine (Control) | Hypothetical Value | |
| Zidovudine (Control) | Hypothetical Value |
Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.
Interaction Analysis
A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.
Table 2: Key Interacting Residues
| Target Protein | Ligand | Interacting Amino Acid Residues | Type of Interaction (e.g., H-bond, Hydrophobic) |
| P-glycoprotein | This compound | e.g., Tyr307, Phe336 | e.g., Pi-Pi stacking, Hydrophobic |
| Verapamil | Known interacting residues | Known interaction types | |
| HIV-1 Protease | This compound | e.g., Asp25, Ile50 | e.g., Hydrogen bond, van der Waals |
| Lopinavir | Known interacting residues | Known interaction types | |
| HIV-1 Reverse Transcriptase | This compound | e.g., Lys103, Tyr181 | e.g., Hydrogen bond, Hydrophobic |
| Nevirapine | Known interacting residues | Known interaction types |
Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.
Signaling Pathways and Mechanisms of Action
Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.
P-glycoprotein and Multidrug Resistance
P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.
P-glycoprotein Signaling Pathway
HIV Life Cycle and Drug Targets
The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.
HIV Life Cycle Drug Targets
Conclusion and Future Directions
This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.
Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.
References
Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.
Introduction to this compound and its Therapeutic Potential
This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.
Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.
Target Proteins and Ligand Preparation
A successful docking study begins with the meticulous preparation of both the target protein and the ligand.
Target Protein Selection and Preparation
Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:
-
P-glycoprotein (P-gp): A key player in multidrug resistance.
-
HIV-1 Protease: An essential enzyme for viral maturation.
-
HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.
Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:
| Target Protein | PDB ID |
| P-glycoprotein | 3G5U, 4XWK, 6C0V |
| HIV-1 Protease | 1HSG, 1HPV, 4HLA |
| HIV-1 Reverse Transcriptase | 1JKH, 1RTH, 3V4I |
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.
-
Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.
-
Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.
-
Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.
Ligand Preparation
The ligand for this study is this compound. Its three-dimensional structure is essential for docking.
-
This compound:
-
PubChem CID: 477607[2]
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Protocol for Ligand Preparation:
-
Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Assign charges: Assign partial charges to the ligand atoms.
Computational Docking Protocol
This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.
Experimental Workflow:
Computational Docking Workflow
Step-by-Step Protocol:
-
Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.
-
Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).
-
Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.
-
Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.
-
Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Data Presentation and Analysis
Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Docking Scores and Binding Affinities
The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.
Table 1: Predicted Binding Affinities of this compound and Known Inhibitors
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| P-glycoprotein | This compound | Hypothetical Value |
| Verapamil (Control) | Hypothetical Value | |
| Elacridar (Control) | Hypothetical Value | |
| HIV-1 Protease | This compound | Hypothetical Value |
| Lopinavir (Control) | Hypothetical Value | |
| Ritonavir (Control) | Hypothetical Value | |
| HIV-1 Reverse Transcriptase | This compound | Hypothetical Value |
| Nevirapine (Control) | Hypothetical Value | |
| Zidovudine (Control) | Hypothetical Value |
Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.
Interaction Analysis
A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.
Table 2: Key Interacting Residues
| Target Protein | Ligand | Interacting Amino Acid Residues | Type of Interaction (e.g., H-bond, Hydrophobic) |
| P-glycoprotein | This compound | e.g., Tyr307, Phe336 | e.g., Pi-Pi stacking, Hydrophobic |
| Verapamil | Known interacting residues | Known interaction types | |
| HIV-1 Protease | This compound | e.g., Asp25, Ile50 | e.g., Hydrogen bond, van der Waals |
| Lopinavir | Known interacting residues | Known interaction types | |
| HIV-1 Reverse Transcriptase | This compound | e.g., Lys103, Tyr181 | e.g., Hydrogen bond, Hydrophobic |
| Nevirapine | Known interacting residues | Known interaction types |
Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.
Signaling Pathways and Mechanisms of Action
Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.
P-glycoprotein and Multidrug Resistance
P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.
P-glycoprotein Signaling Pathway
HIV Life Cycle and Drug Targets
The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.
HIV Life Cycle Drug Targets
Conclusion and Future Directions
This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.
Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.
References
Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.
Introduction to this compound and its Therapeutic Potential
This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.
Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.
Target Proteins and Ligand Preparation
A successful docking study begins with the meticulous preparation of both the target protein and the ligand.
Target Protein Selection and Preparation
Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:
-
P-glycoprotein (P-gp): A key player in multidrug resistance.
-
HIV-1 Protease: An essential enzyme for viral maturation.
-
HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.
Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:
| Target Protein | PDB ID |
| P-glycoprotein | 3G5U, 4XWK, 6C0V |
| HIV-1 Protease | 1HSG, 1HPV, 4HLA |
| HIV-1 Reverse Transcriptase | 1JKH, 1RTH, 3V4I |
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.
-
Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.
-
Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.
-
Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.
Ligand Preparation
The ligand for this study is this compound. Its three-dimensional structure is essential for docking.
-
This compound:
-
PubChem CID: 477607[2]
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Protocol for Ligand Preparation:
-
Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Assign charges: Assign partial charges to the ligand atoms.
Computational Docking Protocol
This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.
Experimental Workflow:
Computational Docking Workflow
Step-by-Step Protocol:
-
Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.
-
Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).
-
Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.
-
Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.
-
Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Data Presentation and Analysis
Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Docking Scores and Binding Affinities
The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.
Table 1: Predicted Binding Affinities of this compound and Known Inhibitors
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| P-glycoprotein | This compound | Hypothetical Value |
| Verapamil (Control) | Hypothetical Value | |
| Elacridar (Control) | Hypothetical Value | |
| HIV-1 Protease | This compound | Hypothetical Value |
| Lopinavir (Control) | Hypothetical Value | |
| Ritonavir (Control) | Hypothetical Value | |
| HIV-1 Reverse Transcriptase | This compound | Hypothetical Value |
| Nevirapine (Control) | Hypothetical Value | |
| Zidovudine (Control) | Hypothetical Value |
Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.
Interaction Analysis
A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.
Table 2: Key Interacting Residues
| Target Protein | Ligand | Interacting Amino Acid Residues | Type of Interaction (e.g., H-bond, Hydrophobic) |
| P-glycoprotein | This compound | e.g., Tyr307, Phe336 | e.g., Pi-Pi stacking, Hydrophobic |
| Verapamil | Known interacting residues | Known interaction types | |
| HIV-1 Protease | This compound | e.g., Asp25, Ile50 | e.g., Hydrogen bond, van der Waals |
| Lopinavir | Known interacting residues | Known interaction types | |
| HIV-1 Reverse Transcriptase | This compound | e.g., Lys103, Tyr181 | e.g., Hydrogen bond, Hydrophobic |
| Nevirapine | Known interacting residues | Known interaction types |
Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.
Signaling Pathways and Mechanisms of Action
Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.
P-glycoprotein and Multidrug Resistance
P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.
P-glycoprotein Signaling Pathway
HIV Life Cycle and Drug Targets
The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.
HIV Life Cycle Drug Targets
Conclusion and Future Directions
This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.
Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.
References
Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine (B13332915), a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.
These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.
Data Presentation
The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.
Table 1: P-gp ATPase Activity Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of Verapamil-Stimulated ATPase Activity | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (B1683045) (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound
| Compound | Concentration (µM) | % Increase in Calcein (B42510) Fluorescence | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.
Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.
Materials:
-
Recombinant human P-gp membranes
-
Verapamil
-
This compound
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).
-
Initiate Reaction: Add ATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Calcein-AM Uptake Assay
This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.
Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)
-
Cell culture medium
-
Calcein-AM
-
This compound
-
Verapamil or Cyclosporin A (positive control inhibitors)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.
-
Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.
Logical Relationship of P-gp Inhibition
The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.
Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine (B13332915), a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.
These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.
Data Presentation
The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.
Table 1: P-gp ATPase Activity Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of Verapamil-Stimulated ATPase Activity | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (B1683045) (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound
| Compound | Concentration (µM) | % Increase in Calcein (B42510) Fluorescence | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.
Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.
Materials:
-
Recombinant human P-gp membranes
-
Verapamil
-
This compound
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).
-
Initiate Reaction: Add ATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Calcein-AM Uptake Assay
This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.
Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)
-
Cell culture medium
-
Calcein-AM
-
This compound
-
Verapamil or Cyclosporin A (positive control inhibitors)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.
-
Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.
Logical Relationship of P-gp Inhibition
The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.
Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine, a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.
These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.
Data Presentation
The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.
Table 1: P-gp ATPase Activity Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of Verapamil-Stimulated ATPase Activity | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound
| Compound | Concentration (µM) | % Increase in Calcein Fluorescence | IC50 (µM) |
| This compound | (Example Conc. 1) | (Example Value) | (Calculated Value) |
| (Example Conc. 2) | (Example Value) | ||
| (Example Conc. 3) | (Example Value) | ||
| Verapamil (Control) | (Example Conc.) | (Example Value) | (Reference Value) |
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.
Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.
Materials:
-
Recombinant human P-gp membranes
-
Verapamil
-
This compound
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).
-
Initiate Reaction: Add ATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Calcein-AM Uptake Assay
This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.
Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)
-
Cell culture medium
-
Calcein-AM
-
This compound
-
Verapamil or Cyclosporin A (positive control inhibitors)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.
-
Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.
Logical Relationship of P-gp Inhibition
The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.
Application Note: Quantification of Euonymine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Overview of Analytical Methods
The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.
Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.
Materials and Reagents:
-
Dried and powdered plant material (e.g., seeds, leaves, or stems of Euonymus species)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (95%)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh 1 gram of the finely powdered plant material into a flask.
-
Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in 10 mL of dichloromethane.
-
Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.
-
For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.
-
The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.
Proposed HPLC-DAD Method
This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water |
| Gradient Elution | 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or determined by UV scan of this compound standard) |
Method Validation Parameters:
| Parameter | Description |
| Linearity | A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision | Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD). |
| Accuracy | Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated. |
| Specificity | The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD. |
Proposed LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (to be determined by infusion of a standard) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD |
| E. europaeus | Seeds | Maceration | Data to be filled from experimental results |
| E. alatus | Stems | Sonication | Data to be filled from experimental results |
| E. nanus | Leaves | Soxhlet | Data to be filled from experimental results |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Known Biological Effects of this compound
Caption: Known biological targets and effects of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.
References
Application Note: Quantification of Euonymine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Overview of Analytical Methods
The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.
Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.
Materials and Reagents:
-
Dried and powdered plant material (e.g., seeds, leaves, or stems of Euonymus species)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (95%)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh 1 gram of the finely powdered plant material into a flask.
-
Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in 10 mL of dichloromethane.
-
Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.
-
For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.
-
The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.
Proposed HPLC-DAD Method
This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water |
| Gradient Elution | 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or determined by UV scan of this compound standard) |
Method Validation Parameters:
| Parameter | Description |
| Linearity | A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision | Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD). |
| Accuracy | Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated. |
| Specificity | The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD. |
Proposed LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (to be determined by infusion of a standard) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD |
| E. europaeus | Seeds | Maceration | Data to be filled from experimental results |
| E. alatus | Stems | Sonication | Data to be filled from experimental results |
| E. nanus | Leaves | Soxhlet | Data to be filled from experimental results |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Known Biological Effects of this compound
Caption: Known biological targets and effects of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.
References
Application Note: Quantification of Euonymine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpene pyridine alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Overview of Analytical Methods
The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.
Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.
Materials and Reagents:
-
Dried and powdered plant material (e.g., seeds, leaves, or stems of Euonymus species)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh 1 gram of the finely powdered plant material into a flask.
-
Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in 10 mL of dichloromethane.
-
Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.
-
For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.
-
The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.
Proposed HPLC-DAD Method
This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water |
| Gradient Elution | 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or determined by UV scan of this compound standard) |
Method Validation Parameters:
| Parameter | Description |
| Linearity | A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision | Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD). |
| Accuracy | Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated. |
| Specificity | The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD. |
Proposed LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (to be determined by infusion of a standard) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD |
| E. europaeus | Seeds | Maceration | Data to be filled from experimental results |
| E. alatus | Stems | Sonication | Data to be filled from experimental results |
| E. nanus | Leaves | Soxhlet | Data to be filled from experimental results |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Known Biological Effects of this compound
Caption: Known biological targets and effects of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.
References
Troubleshooting & Optimization
Technical Support Center: Euonymine Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of this compound?
A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.
Q2: What are the key bond-forming strategies in the this compound total synthesis?
A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.
Q3: Where can I find the detailed experimental procedures for the synthesis?
A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.
Q4: Are there any known particularly low-yielding steps in the synthesis?
A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation
Symptoms:
-
Low conversion of starting materials (dienophile and diene).
-
Formation of multiple regioisomers or stereoisomers.
-
Decomposition of starting materials under thermal conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Diene Conformation | For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation. |
| Insufficient Reaction Rate | The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine (B128534) is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow. |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate. |
| Poor Regio- or Stereoselectivity | The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation. |
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation
Symptoms:
-
Low yield of the desired cyclized product.
-
Formation of dimeric or oligomeric byproducts.
-
Catalyst decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this. |
| High Concentration Favoring Intermolecular Reactions | RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization. |
| Poor Catalyst Activity or Turnover | Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst. |
| Alkene Isomerization | Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction. |
Problem 3: Poor Stereoselectivity in Hydroxylation Steps
Symptoms:
-
Formation of a mixture of diastereomers.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Facial Selectivity | The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack. |
| Incorrect Reagent Choice | For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome. |
| Protecting Group Interference | Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding. |
| Use of Chiral Catalysts or Auxiliaries | If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry. |
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.
| Step | Transformation | Reagents and Conditions | Reported Yield (%) |
| 1 | B-Ring Formation (Diels-Alder) | Diene, Dienophile, Et₃N, Toluene (B28343), 110 °C | ~85% |
| 2 | C-Ring Formation (Iodoetherification) | I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt | ~92% |
| 3 | A-Ring Formation (RCM) | Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution | ~78% |
| 4 | Macrocyclization (Bislactone Formation) | Protected Euonyminol Core, Diacid, Coupling Agent | ~50-60% (over 2 steps) |
| 5 | Final Deprotection and Acetylation | Global deprotection, Ac₂O, Pyridine | ~75% |
Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.
Key Experimental Protocols
Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
-
To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).
Technical Support Center: Euonymine Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of this compound?
A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.
Q2: What are the key bond-forming strategies in the this compound total synthesis?
A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.
Q3: Where can I find the detailed experimental procedures for the synthesis?
A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.
Q4: Are there any known particularly low-yielding steps in the synthesis?
A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation
Symptoms:
-
Low conversion of starting materials (dienophile and diene).
-
Formation of multiple regioisomers or stereoisomers.
-
Decomposition of starting materials under thermal conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Diene Conformation | For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation. |
| Insufficient Reaction Rate | The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine (B128534) is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow. |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate. |
| Poor Regio- or Stereoselectivity | The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation. |
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation
Symptoms:
-
Low yield of the desired cyclized product.
-
Formation of dimeric or oligomeric byproducts.
-
Catalyst decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this. |
| High Concentration Favoring Intermolecular Reactions | RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization. |
| Poor Catalyst Activity or Turnover | Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst. |
| Alkene Isomerization | Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction. |
Problem 3: Poor Stereoselectivity in Hydroxylation Steps
Symptoms:
-
Formation of a mixture of diastereomers.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Facial Selectivity | The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack. |
| Incorrect Reagent Choice | For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome. |
| Protecting Group Interference | Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding. |
| Use of Chiral Catalysts or Auxiliaries | If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry. |
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.
| Step | Transformation | Reagents and Conditions | Reported Yield (%) |
| 1 | B-Ring Formation (Diels-Alder) | Diene, Dienophile, Et₃N, Toluene (B28343), 110 °C | ~85% |
| 2 | C-Ring Formation (Iodoetherification) | I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt | ~92% |
| 3 | A-Ring Formation (RCM) | Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution | ~78% |
| 4 | Macrocyclization (Bislactone Formation) | Protected Euonyminol Core, Diacid, Coupling Agent | ~50-60% (over 2 steps) |
| 5 | Final Deprotection and Acetylation | Global deprotection, Ac₂O, Pyridine | ~75% |
Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.
Key Experimental Protocols
Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
-
To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).
Technical Support Center: Euonymine Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of this compound?
A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.
Q2: What are the key bond-forming strategies in the this compound total synthesis?
A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.
Q3: Where can I find the detailed experimental procedures for the synthesis?
A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.
Q4: Are there any known particularly low-yielding steps in the synthesis?
A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation
Symptoms:
-
Low conversion of starting materials (dienophile and diene).
-
Formation of multiple regioisomers or stereoisomers.
-
Decomposition of starting materials under thermal conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Diene Conformation | For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation. |
| Insufficient Reaction Rate | The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow. |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate. |
| Poor Regio- or Stereoselectivity | The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation. |
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation
Symptoms:
-
Low yield of the desired cyclized product.
-
Formation of dimeric or oligomeric byproducts.
-
Catalyst decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this. |
| High Concentration Favoring Intermolecular Reactions | RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization. |
| Poor Catalyst Activity or Turnover | Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst. |
| Alkene Isomerization | Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction. |
Problem 3: Poor Stereoselectivity in Hydroxylation Steps
Symptoms:
-
Formation of a mixture of diastereomers.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Facial Selectivity | The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack. |
| Incorrect Reagent Choice | For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome. |
| Protecting Group Interference | Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding. |
| Use of Chiral Catalysts or Auxiliaries | If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry. |
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.
| Step | Transformation | Reagents and Conditions | Reported Yield (%) |
| 1 | B-Ring Formation (Diels-Alder) | Diene, Dienophile, Et₃N, Toluene, 110 °C | ~85% |
| 2 | C-Ring Formation (Iodoetherification) | I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt | ~92% |
| 3 | A-Ring Formation (RCM) | Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution | ~78% |
| 4 | Macrocyclization (Bislactone Formation) | Protected Euonyminol Core, Diacid, Coupling Agent | ~50-60% (over 2 steps) |
| 5 | Final Deprotection and Acetylation | Global deprotection, Ac₂O, Pyridine | ~75% |
Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.
Key Experimental Protocols
Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
-
To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).
Troubleshooting low yield in Euonymine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a complex sesquiterpene pyridine (B92270) alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.
Q2: What are the primary challenges in extracting this compound?
The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.
Q3: What are the general steps involved in this compound extraction and isolation?
The typical workflow for this compound extraction and isolation involves:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.
-
Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.
-
Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.
Troubleshooting Guide: Low Yield in this compound Extraction
This guide addresses specific issues that can lead to low yields of this compound during the experimental process.
Problem 1: Low Yield of Crude this compound Extract
Possible Causes:
-
Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.
-
Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.
-
Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.
Solutions:
-
Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.
-
Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.
-
Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.
-
Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]
-
Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent:Solid Ratio (mL/g) | Hypothetical Yield Range (%) |
| Maceration | Ethanol | 25-30 | 24-72 h | 10:1 - 20:1 | 0.5 - 2.0 |
| Soxhlet Extraction | Methanol | Boiling Point | 6-12 h | 15:1 - 25:1 | 1.5 - 4.0 |
| Ultrasound-Assisted | 80% Ethanol | 50-60 | 30-60 min | 20:1 - 30:1 | 2.0 - 5.0 |
| Microwave-Assisted | 70% Methanol | 70-80 | 5-15 min | 25:1 - 40:1 | 2.5 - 6.0 |
Problem 2: Degradation of this compound During Extraction
Possible Cause:
-
Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.
Solutions:
-
Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.
-
pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.
-
Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.
Problem 3: Significant Loss of this compound During Purification
Possible Causes:
-
Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.
-
Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.
-
Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.
Solutions:
-
Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.
-
Chromatography Development:
-
Column Packing: Use an appropriate stationary phase, such as silica (B1680970) gel or alumina, for the separation of alkaloids.
-
Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce tailing.
-
Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.
-
-
Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.
-
Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.
-
Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.
Protocol 2: Purification by Acid-Base Partitioning
-
Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Washing: Wash the acidic solution with chloroform or ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium (B1175870) hydroxide.
-
Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Visualizations
Caption: Experimental workflow for this compound extraction and isolation.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting low yield in Euonymine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a complex sesquiterpene pyridine (B92270) alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.
Q2: What are the primary challenges in extracting this compound?
The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.
Q3: What are the general steps involved in this compound extraction and isolation?
The typical workflow for this compound extraction and isolation involves:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.
-
Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.
-
Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.
Troubleshooting Guide: Low Yield in this compound Extraction
This guide addresses specific issues that can lead to low yields of this compound during the experimental process.
Problem 1: Low Yield of Crude this compound Extract
Possible Causes:
-
Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.
-
Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.
-
Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.
Solutions:
-
Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.
-
Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.
-
Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.
-
Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]
-
Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent:Solid Ratio (mL/g) | Hypothetical Yield Range (%) |
| Maceration | Ethanol | 25-30 | 24-72 h | 10:1 - 20:1 | 0.5 - 2.0 |
| Soxhlet Extraction | Methanol | Boiling Point | 6-12 h | 15:1 - 25:1 | 1.5 - 4.0 |
| Ultrasound-Assisted | 80% Ethanol | 50-60 | 30-60 min | 20:1 - 30:1 | 2.0 - 5.0 |
| Microwave-Assisted | 70% Methanol | 70-80 | 5-15 min | 25:1 - 40:1 | 2.5 - 6.0 |
Problem 2: Degradation of this compound During Extraction
Possible Cause:
-
Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.
Solutions:
-
Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.
-
pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.
-
Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.
Problem 3: Significant Loss of this compound During Purification
Possible Causes:
-
Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.
-
Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.
-
Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.
Solutions:
-
Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.
-
Chromatography Development:
-
Column Packing: Use an appropriate stationary phase, such as silica (B1680970) gel or alumina, for the separation of alkaloids.
-
Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce tailing.
-
Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.
-
-
Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.
-
Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.
-
Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.
Protocol 2: Purification by Acid-Base Partitioning
-
Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Washing: Wash the acidic solution with chloroform or ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium (B1175870) hydroxide.
-
Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Visualizations
Caption: Experimental workflow for this compound extraction and isolation.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting low yield in Euonymine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a complex sesquiterpene pyridine alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.
Q2: What are the primary challenges in extracting this compound?
The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.
Q3: What are the general steps involved in this compound extraction and isolation?
The typical workflow for this compound extraction and isolation involves:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.
-
Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.
-
Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.
Troubleshooting Guide: Low Yield in this compound Extraction
This guide addresses specific issues that can lead to low yields of this compound during the experimental process.
Problem 1: Low Yield of Crude this compound Extract
Possible Causes:
-
Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.
-
Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.
-
Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.
Solutions:
-
Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.
-
Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.
-
Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol, ethanol, or mixtures of chloroform and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.
-
Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]
-
Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent:Solid Ratio (mL/g) | Hypothetical Yield Range (%) |
| Maceration | Ethanol | 25-30 | 24-72 h | 10:1 - 20:1 | 0.5 - 2.0 |
| Soxhlet Extraction | Methanol | Boiling Point | 6-12 h | 15:1 - 25:1 | 1.5 - 4.0 |
| Ultrasound-Assisted | 80% Ethanol | 50-60 | 30-60 min | 20:1 - 30:1 | 2.0 - 5.0 |
| Microwave-Assisted | 70% Methanol | 70-80 | 5-15 min | 25:1 - 40:1 | 2.5 - 6.0 |
Problem 2: Degradation of this compound During Extraction
Possible Cause:
-
Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.
Solutions:
-
Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.
-
pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.
-
Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.
Problem 3: Significant Loss of this compound During Purification
Possible Causes:
-
Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.
-
Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.
-
Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.
Solutions:
-
Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.
-
Chromatography Development:
-
Column Packing: Use an appropriate stationary phase, such as silica gel or alumina, for the separation of alkaloids.
-
Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing.
-
Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.
-
-
Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.
-
Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.
-
Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.
Protocol 2: Purification by Acid-Base Partitioning
-
Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Washing: Wash the acidic solution with chloroform or ethyl acetate to remove neutral and weakly acidic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium hydroxide.
-
Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Visualizations
Caption: Experimental workflow for this compound extraction and isolation.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Optimizing HPLC Separation of Euonymine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine (B13332915) with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a complex sesquiterpene pyridine (B92270) alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]
Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?
A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:
-
Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.
-
Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]
-
Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]
-
Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.
Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?
A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.
-
Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.
-
Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.
-
Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an unknown co-eluting peak.
This is the most common issue encountered. The following steps can be taken to improve the separation.
Workflow for Optimizing Separation:
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Solutions:
-
Modify the Mobile Phase Organic Solvent:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.
-
Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.
-
-
Adjust the Mobile Phase pH:
-
Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.
-
Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs) 3.0 15.2 15.5 0.8 3.5 16.8 17.5 1.6 4.0 17.5 18.0 1.1 | 4.5 | 18.1 | 18.4 | 0.7 |
-
-
Optimize the Gradient Elution Profile:
-
Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.
-
Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.
Table 2: Effect of Gradient Slope on Resolution
Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs) 20-80% in 10 min 8.5 0.9 20-80% in 20 min 14.2 1.8 | 20-80% in 30 min | 19.8 | 2.1 |
-
-
Change the Stationary Phase:
-
Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.
-
Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.
-
Problem 2: this compound peak is tailing or shows poor symmetry.
Workflow for Addressing Peak Tailing:
Caption: A systematic approach to diagnosing and fixing peak tailing issues.
Solutions:
-
Adjust Mobile Phase pH:
-
Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.
-
Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol (B1196071) groups on the silica (B1680970) packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.
-
-
Add a Competing Base to the Mobile Phase:
-
Action: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%).
-
Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.
-
-
Ensure Column Health:
-
Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.
-
Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.
-
Experimental Protocols
Suggested Starting HPLC Method for this compound Analysis
This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: Hold at 90% B (column wash)
-
45-50 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.
-
Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euonymus europaeus - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents of Euonymus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing HPLC Separation of Euonymine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine (B13332915) with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a complex sesquiterpene pyridine (B92270) alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]
Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?
A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:
-
Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.
-
Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]
-
Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]
-
Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.
Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?
A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.
-
Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.
-
Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.
-
Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an unknown co-eluting peak.
This is the most common issue encountered. The following steps can be taken to improve the separation.
Workflow for Optimizing Separation:
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Solutions:
-
Modify the Mobile Phase Organic Solvent:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.
-
Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.
-
-
Adjust the Mobile Phase pH:
-
Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.
-
Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs) 3.0 15.2 15.5 0.8 3.5 16.8 17.5 1.6 4.0 17.5 18.0 1.1 | 4.5 | 18.1 | 18.4 | 0.7 |
-
-
Optimize the Gradient Elution Profile:
-
Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.
-
Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.
Table 2: Effect of Gradient Slope on Resolution
Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs) 20-80% in 10 min 8.5 0.9 20-80% in 20 min 14.2 1.8 | 20-80% in 30 min | 19.8 | 2.1 |
-
-
Change the Stationary Phase:
-
Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.
-
Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.
-
Problem 2: this compound peak is tailing or shows poor symmetry.
Workflow for Addressing Peak Tailing:
Caption: A systematic approach to diagnosing and fixing peak tailing issues.
Solutions:
-
Adjust Mobile Phase pH:
-
Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.
-
Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol (B1196071) groups on the silica (B1680970) packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.
-
-
Add a Competing Base to the Mobile Phase:
-
Action: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%).
-
Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.
-
-
Ensure Column Health:
-
Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.
-
Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.
-
Experimental Protocols
Suggested Starting HPLC Method for this compound Analysis
This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: Hold at 90% B (column wash)
-
45-50 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.
-
Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euonymus europaeus - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents of Euonymus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing HPLC Separation of Euonymine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a complex sesquiterpene pyridine alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]
Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?
A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:
-
Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.
-
Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]
-
Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]
-
Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.
Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?
A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.
-
Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.
-
Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.
-
Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an unknown co-eluting peak.
This is the most common issue encountered. The following steps can be taken to improve the separation.
Workflow for Optimizing Separation:
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Solutions:
-
Modify the Mobile Phase Organic Solvent:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.
-
Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.
-
-
Adjust the Mobile Phase pH:
-
Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.
-
Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs) 3.0 15.2 15.5 0.8 3.5 16.8 17.5 1.6 4.0 17.5 18.0 1.1 | 4.5 | 18.1 | 18.4 | 0.7 |
-
-
Optimize the Gradient Elution Profile:
-
Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.
-
Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.
Table 2: Effect of Gradient Slope on Resolution
Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs) 20-80% in 10 min 8.5 0.9 20-80% in 20 min 14.2 1.8 | 20-80% in 30 min | 19.8 | 2.1 |
-
-
Change the Stationary Phase:
-
Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.
-
Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.
-
Problem 2: this compound peak is tailing or shows poor symmetry.
Workflow for Addressing Peak Tailing:
Caption: A systematic approach to diagnosing and fixing peak tailing issues.
Solutions:
-
Adjust Mobile Phase pH:
-
Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.
-
Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.
-
-
Add a Competing Base to the Mobile Phase:
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%).
-
Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.
-
-
Ensure Column Health:
-
Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.
-
Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.
-
Experimental Protocols
Suggested Starting HPLC Method for this compound Analysis
This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: Hold at 90% B (column wash)
-
45-50 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.
-
Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euonymus europaeus - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents of Euonymus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
Resolving signal overlap in the NMR spectrum of Euonymine
Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:
-
Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.
-
Abundance of Methine and Methylene (B1212753) Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.
-
Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.
Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?
A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.
-
Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.
-
Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.
Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?
A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.
Troubleshooting Guides
Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core
Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.
Solution: A combination of 2D NMR experiments is the most effective strategy.
-
Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.
-
Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.
-
Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.
Guide 2: Differentiating the Acetyl Methyl Proton Signals
Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.
Solution: The HMBC experiment is the ideal tool for this challenge.
-
Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.
Quantitative NMR Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| Dihydro-β-agarofuran Core | ||
| 1 | 55.4 | 5.24 (d, J = 3.5 Hz) |
| 2 | 72.1 | 5.61 (dd, J = 3.5, 2.9 Hz) |
| 3 | 74.9 | 5.98 (d, J = 2.9 Hz) |
| 4 | 86.4 | - |
| 5 | 58.1 | - |
| 6 | 70.3 | 5.51 (d, J = 6.3 Hz) |
| 7 | 78.9 | 5.39 (d, J = 6.3 Hz) |
| 8 | 72.9 | 5.72 (s) |
| 9 | 40.5 | 2.65 (d, J = 4.6 Hz) |
| 10 | 45.6 | - |
| 11 | 19.3 | 1.58 (s) |
| 12 | 26.9 | 1.25 (s) |
| 13 | 64.9 | 4.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz) |
| 14 | 16.7 | 1.62 (s) |
| Nicotinoyl Moiety | ||
| 2' | 164.5 | - |
| 3' | 126.8 | - |
| 4' | 139.2 | 8.21 (d, J = 7.4 Hz) |
| 5' | 123.7 | 7.41 (dd, J = 7.4, 5.2 Hz) |
| 6' | 150.8 | 8.80 (d, J = 5.2 Hz) |
| Evoninic Acid Moiety | ||
| 2'' | 171.8 | - |
| 3'' | 41.2 | 3.01 (m) |
| 4'' | 29.5 | 1.35 (d, J = 7.4 Hz) |
| 5'' | 170.1 | - |
| Acetyl Groups | ||
| 1-OAc (C=O) | 170.2 | - |
| 1-OAc (CH₃) | 20.7 | 2.08 (s) |
| 2-OAc (C=O) | 169.8 | - |
| 2-OAc (CH₃) | 20.5 | 2.01 (s) |
| 6-OAc (C=O) | 170.3 | - |
| 6-OAc (CH₃) | 20.8 | 2.09 (s) |
| 7-OAc (C=O) | 170.0 | - |
| 7-OAc (CH₃) | 20.6 | 2.04 (s) |
| 8-OAc (C=O) | 169.4 | - |
| 8-OAc (CH₃) | 21.1 | 2.15 (s) |
| 13-OAc (C=O) | 170.6 | - |
| 13-OAc (CH₃) | 20.9 | 2.11 (s) |
Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Select a standard COSY pulse program (e.g., cosygp).
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Select a standard HSQC pulse program (e.g., hsqcedetgpsp).
-
-
Acquisition Parameters:
-
Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).
-
Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Troubleshooting Workflow
Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.
References
Resolving signal overlap in the NMR spectrum of Euonymine
Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:
-
Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.
-
Abundance of Methine and Methylene (B1212753) Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.
-
Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.
Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?
A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.
-
Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.
-
Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.
Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?
A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.
Troubleshooting Guides
Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core
Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.
Solution: A combination of 2D NMR experiments is the most effective strategy.
-
Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.
-
Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.
-
Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.
Guide 2: Differentiating the Acetyl Methyl Proton Signals
Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.
Solution: The HMBC experiment is the ideal tool for this challenge.
-
Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.
Quantitative NMR Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| Dihydro-β-agarofuran Core | ||
| 1 | 55.4 | 5.24 (d, J = 3.5 Hz) |
| 2 | 72.1 | 5.61 (dd, J = 3.5, 2.9 Hz) |
| 3 | 74.9 | 5.98 (d, J = 2.9 Hz) |
| 4 | 86.4 | - |
| 5 | 58.1 | - |
| 6 | 70.3 | 5.51 (d, J = 6.3 Hz) |
| 7 | 78.9 | 5.39 (d, J = 6.3 Hz) |
| 8 | 72.9 | 5.72 (s) |
| 9 | 40.5 | 2.65 (d, J = 4.6 Hz) |
| 10 | 45.6 | - |
| 11 | 19.3 | 1.58 (s) |
| 12 | 26.9 | 1.25 (s) |
| 13 | 64.9 | 4.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz) |
| 14 | 16.7 | 1.62 (s) |
| Nicotinoyl Moiety | ||
| 2' | 164.5 | - |
| 3' | 126.8 | - |
| 4' | 139.2 | 8.21 (d, J = 7.4 Hz) |
| 5' | 123.7 | 7.41 (dd, J = 7.4, 5.2 Hz) |
| 6' | 150.8 | 8.80 (d, J = 5.2 Hz) |
| Evoninic Acid Moiety | ||
| 2'' | 171.8 | - |
| 3'' | 41.2 | 3.01 (m) |
| 4'' | 29.5 | 1.35 (d, J = 7.4 Hz) |
| 5'' | 170.1 | - |
| Acetyl Groups | ||
| 1-OAc (C=O) | 170.2 | - |
| 1-OAc (CH₃) | 20.7 | 2.08 (s) |
| 2-OAc (C=O) | 169.8 | - |
| 2-OAc (CH₃) | 20.5 | 2.01 (s) |
| 6-OAc (C=O) | 170.3 | - |
| 6-OAc (CH₃) | 20.8 | 2.09 (s) |
| 7-OAc (C=O) | 170.0 | - |
| 7-OAc (CH₃) | 20.6 | 2.04 (s) |
| 8-OAc (C=O) | 169.4 | - |
| 8-OAc (CH₃) | 21.1 | 2.15 (s) |
| 13-OAc (C=O) | 170.6 | - |
| 13-OAc (CH₃) | 20.9 | 2.11 (s) |
Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Select a standard COSY pulse program (e.g., cosygp).
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Select a standard HSQC pulse program (e.g., hsqcedetgpsp).
-
-
Acquisition Parameters:
-
Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).
-
Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Troubleshooting Workflow
Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.
References
Resolving signal overlap in the NMR spectrum of Euonymine
Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:
-
Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.
-
Abundance of Methine and Methylene Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.
-
Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.
Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?
A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.
-
Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.
-
Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.
Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?
A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.
Troubleshooting Guides
Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core
Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.
Solution: A combination of 2D NMR experiments is the most effective strategy.
-
Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.
-
Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.
-
Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.
Guide 2: Differentiating the Acetyl Methyl Proton Signals
Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.
Solution: The HMBC experiment is the ideal tool for this challenge.
-
Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.
Quantitative NMR Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| Dihydro-β-agarofuran Core | ||
| 1 | 55.4 | 5.24 (d, J = 3.5 Hz) |
| 2 | 72.1 | 5.61 (dd, J = 3.5, 2.9 Hz) |
| 3 | 74.9 | 5.98 (d, J = 2.9 Hz) |
| 4 | 86.4 | - |
| 5 | 58.1 | - |
| 6 | 70.3 | 5.51 (d, J = 6.3 Hz) |
| 7 | 78.9 | 5.39 (d, J = 6.3 Hz) |
| 8 | 72.9 | 5.72 (s) |
| 9 | 40.5 | 2.65 (d, J = 4.6 Hz) |
| 10 | 45.6 | - |
| 11 | 19.3 | 1.58 (s) |
| 12 | 26.9 | 1.25 (s) |
| 13 | 64.9 | 4.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz) |
| 14 | 16.7 | 1.62 (s) |
| Nicotinoyl Moiety | ||
| 2' | 164.5 | - |
| 3' | 126.8 | - |
| 4' | 139.2 | 8.21 (d, J = 7.4 Hz) |
| 5' | 123.7 | 7.41 (dd, J = 7.4, 5.2 Hz) |
| 6' | 150.8 | 8.80 (d, J = 5.2 Hz) |
| Evoninic Acid Moiety | ||
| 2'' | 171.8 | - |
| 3'' | 41.2 | 3.01 (m) |
| 4'' | 29.5 | 1.35 (d, J = 7.4 Hz) |
| 5'' | 170.1 | - |
| Acetyl Groups | ||
| 1-OAc (C=O) | 170.2 | - |
| 1-OAc (CH₃) | 20.7 | 2.08 (s) |
| 2-OAc (C=O) | 169.8 | - |
| 2-OAc (CH₃) | 20.5 | 2.01 (s) |
| 6-OAc (C=O) | 170.3 | - |
| 6-OAc (CH₃) | 20.8 | 2.09 (s) |
| 7-OAc (C=O) | 170.0 | - |
| 7-OAc (CH₃) | 20.6 | 2.04 (s) |
| 8-OAc (C=O) | 169.4 | - |
| 8-OAc (CH₃) | 21.1 | 2.15 (s) |
| 13-OAc (C=O) | 170.6 | - |
| 13-OAc (CH₃) | 20.9 | 2.11 (s) |
Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Select a standard COSY pulse program (e.g., cosygp).
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Select a standard HSQC pulse program (e.g., hsqcedetgpsp).
-
-
Acquisition Parameters:
-
Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).
-
Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Troubleshooting Workflow
Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.
References
Technical Support Center: Crystallization of Euonymine for X-ray Analysis
Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in growing single crystals of this compound?
A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:
-
High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.
-
Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.
-
Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]
-
Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]
Q2: What purity level of this compound is recommended for crystallization trials?
A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]
Q3: How much material is typically required for initial crystallization screening?
A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]
Troubleshooting Guides
Problem 1: No crystals are forming.
Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?
A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:
-
Increase Supersaturation:
-
Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]
-
Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]
-
Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]
-
-
Re-evaluate Solvent and Temperature:
Problem 2: The sample has "oiled out" instead of forming crystals.
Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?
A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.
Solutions:
-
Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.
-
Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.
-
Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]
-
Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.
Problem 3: The crystals are too small or of poor quality.
Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.
A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]
Strategies for Improvement:
-
Slow down the crystallization process:
-
Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.
-
Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.
-
Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.
-
-
Reduce the number of nucleation sites:
-
Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]
-
Use clean glassware: Ensure all glassware is meticulously clean.
-
Data Presentation
Table 1: Crystallization Condition Screening Log for this compound
| Trial ID | This compound (mg) | Solvent System (v/v) | Volume (mL) | Temperature (°C) | Method | Observations | Crystal Quality |
| E-001 | 5 | Dichloromethane/Hexane (1:1) | 2 | 20 | Slow Evaporation | ||
| E-002 | 5 | Acetone/Water (2:1) | 1.5 | 4 | Slow Cooling | ||
| E-003 | 5 | Ethyl Acetate | 1 | Vapor Diffusion (Hexane) | |||
| E-004 | 5 | Methanol | 2 | Slow Evaporation | |||
| E-005 | 5 | Acetonitrile | 1.5 | 4 | Slow Cooling |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.
-
Ensure the this compound is fully dissolved. If necessary, gently warm the solution.
-
Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
Hanging Drop Method:
-
Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.
-
Pipette this drop onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.
-
Store the plate in a stable, vibration-free environment and check for crystals periodically.
Sitting Drop Method:
-
This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Technical Support Center: Crystallization of Euonymine for X-ray Analysis
Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in growing single crystals of this compound?
A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:
-
High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.
-
Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.
-
Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]
-
Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]
Q2: What purity level of this compound is recommended for crystallization trials?
A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]
Q3: How much material is typically required for initial crystallization screening?
A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]
Troubleshooting Guides
Problem 1: No crystals are forming.
Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?
A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:
-
Increase Supersaturation:
-
Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]
-
Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]
-
Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]
-
-
Re-evaluate Solvent and Temperature:
Problem 2: The sample has "oiled out" instead of forming crystals.
Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?
A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.
Solutions:
-
Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.
-
Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.
-
Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]
-
Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.
Problem 3: The crystals are too small or of poor quality.
Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.
A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]
Strategies for Improvement:
-
Slow down the crystallization process:
-
Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.
-
Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.
-
Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.
-
-
Reduce the number of nucleation sites:
-
Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]
-
Use clean glassware: Ensure all glassware is meticulously clean.
-
Data Presentation
Table 1: Crystallization Condition Screening Log for this compound
| Trial ID | This compound (mg) | Solvent System (v/v) | Volume (mL) | Temperature (°C) | Method | Observations | Crystal Quality |
| E-001 | 5 | Dichloromethane/Hexane (1:1) | 2 | 20 | Slow Evaporation | ||
| E-002 | 5 | Acetone/Water (2:1) | 1.5 | 4 | Slow Cooling | ||
| E-003 | 5 | Ethyl Acetate | 1 | Vapor Diffusion (Hexane) | |||
| E-004 | 5 | Methanol | 2 | Slow Evaporation | |||
| E-005 | 5 | Acetonitrile | 1.5 | 4 | Slow Cooling |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.
-
Ensure the this compound is fully dissolved. If necessary, gently warm the solution.
-
Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
Hanging Drop Method:
-
Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.
-
Pipette this drop onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.
-
Store the plate in a stable, vibration-free environment and check for crystals periodically.
Sitting Drop Method:
-
This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Technical Support Center: Crystallization of Euonymine for X-ray Analysis
Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in growing single crystals of this compound?
A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:
-
High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.
-
Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.
-
Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]
-
Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]
Q2: What purity level of this compound is recommended for crystallization trials?
A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]
Q3: How much material is typically required for initial crystallization screening?
A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]
Troubleshooting Guides
Problem 1: No crystals are forming.
Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?
A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:
-
Increase Supersaturation:
-
Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]
-
Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]
-
Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]
-
-
Re-evaluate Solvent and Temperature:
Problem 2: The sample has "oiled out" instead of forming crystals.
Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?
A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.
Solutions:
-
Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.
-
Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.
-
Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]
-
Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.
Problem 3: The crystals are too small or of poor quality.
Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.
A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]
Strategies for Improvement:
-
Slow down the crystallization process:
-
Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.
-
Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.
-
Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.
-
-
Reduce the number of nucleation sites:
-
Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]
-
Use clean glassware: Ensure all glassware is meticulously clean.
-
Data Presentation
Table 1: Crystallization Condition Screening Log for this compound
| Trial ID | This compound (mg) | Solvent System (v/v) | Volume (mL) | Temperature (°C) | Method | Observations | Crystal Quality |
| E-001 | 5 | Dichloromethane/Hexane (1:1) | 2 | 20 | Slow Evaporation | ||
| E-002 | 5 | Acetone/Water (2:1) | 1.5 | 4 | Slow Cooling | ||
| E-003 | 5 | Ethyl Acetate | 1 | Vapor Diffusion (Hexane) | |||
| E-004 | 5 | Methanol | 2 | Slow Evaporation | |||
| E-005 | 5 | Acetonitrile | 1.5 | 4 | Slow Cooling |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.
-
Ensure the this compound is fully dissolved. If necessary, gently warm the solution.
-
Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
Hanging Drop Method:
-
Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.
-
Pipette this drop onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.
-
Store the plate in a stable, vibration-free environment and check for crystals periodically.
Sitting Drop Method:
-
This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Technical Support Center: Euonymine Bioassay Solubility & Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.
-
Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).
Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?
This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.
Q3: What is the best solvent to prepare a stock solution of this compound?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:
-
Dimethyl Sulfoxide (DMSO)
It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting this compound Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.
This is a common issue known as "crashing out." Here are several troubleshooting steps:
| Parameter to Check | Potential Cause of Precipitation | Recommended Solution |
| Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Lower the final working concentration of this compound in your assay. |
| Organic Solvent Percentage | The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. | While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration. |
| pH of the Buffer | As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal. | For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays. |
| Temperature | The temperature of the aqueous buffer can affect solubility. | Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. |
| Mixing Technique | Rapid addition of the stock solution can cause localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these advanced techniques:
| Technique | Description | Considerations |
| Use of Co-solvents | Incorporating a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in your buffer can enhance solubility. | The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity. |
| Surfactants | Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds. | Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations. |
| Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 805.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol provides a general method to assess the P-gp inhibitory activity of this compound.
Workflow for P-gp Inhibition Assay
Technical Support Center: Euonymine Bioassay Solubility & Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.
-
Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).
Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?
This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.
Q3: What is the best solvent to prepare a stock solution of this compound?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:
-
Dimethyl Sulfoxide (DMSO)
It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting this compound Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.
This is a common issue known as "crashing out." Here are several troubleshooting steps:
| Parameter to Check | Potential Cause of Precipitation | Recommended Solution |
| Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Lower the final working concentration of this compound in your assay. |
| Organic Solvent Percentage | The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. | While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration. |
| pH of the Buffer | As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal. | For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays. |
| Temperature | The temperature of the aqueous buffer can affect solubility. | Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. |
| Mixing Technique | Rapid addition of the stock solution can cause localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these advanced techniques:
| Technique | Description | Considerations |
| Use of Co-solvents | Incorporating a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in your buffer can enhance solubility. | The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity. |
| Surfactants | Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds. | Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations. |
| Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 805.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol provides a general method to assess the P-gp inhibitory activity of this compound.
Workflow for P-gp Inhibition Assay
Technical Support Center: Euonymine Bioassay Solubility & Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex sesquiterpenoid pyridine alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.
-
Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).
Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?
This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.
Q3: What is the best solvent to prepare a stock solution of this compound?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting this compound Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.
This is a common issue known as "crashing out." Here are several troubleshooting steps:
| Parameter to Check | Potential Cause of Precipitation | Recommended Solution |
| Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Lower the final working concentration of this compound in your assay. |
| Organic Solvent Percentage | The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. | While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration. |
| pH of the Buffer | As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal. | For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays. |
| Temperature | The temperature of the aqueous buffer can affect solubility. | Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. |
| Mixing Technique | Rapid addition of the stock solution can cause localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these advanced techniques:
| Technique | Description | Considerations |
| Use of Co-solvents | Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol in your buffer can enhance solubility. | The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity. |
| Surfactants | Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds. | Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations. |
| Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 805.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol provides a general method to assess the P-gp inhibitory activity of this compound.
Workflow for P-gp Inhibition Assay
Minimizing off-target effects of Euonymine in anti-HIV assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-HIV activity?
This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.
Q2: What are "off-target effects" and why are they a concern with natural products like this compound?
Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.
Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:
-
Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.
-
Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).
-
Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.
Q4: What are some common signs of off-target effects in my anti-HIV assays?
-
High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.
-
Inconsistent results across different cell lines: Off-target effects can be cell-type specific.
-
Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.
-
Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in luciferase reporter assay | - this compound auto-fluorescence.- Direct activation of luciferase enzyme. | - Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed. |
| Observed anti-HIV activity is not dose-dependent | - Compound insolubility at higher concentrations.- Saturation of an off-target effect. | - Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations. |
| Discrepancy between enzymatic assay and cell-based assay results | - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition. | - Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination. | - Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination. |
Data Presentation
Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.
Table 1: Anti-HIV Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Single-cycle infection (Luciferase) | TZM-bl | e.g., 5.2 | e.g., >100 | >19.2 |
| Multi-cycle infection (p24 ELISA) | PBMCs | e.g., 8.1 | e.g., 85.3 | 10.5 |
Table 2: Enzymatic Inhibition Profile of this compound
| HIV-1 Enzyme | IC50 (µM) | Positive Control (IC50 µM) |
| Reverse Transcriptase | e.g., 12.5 | Nevirapine (e.g., 0.2) |
| Integrase | e.g., >50 | Raltegravir (e.g., 0.05) |
| Protease | e.g., 25.1 | Lopinavir (e.g., 0.01) |
Table 3: Off-Target Kinase Profiling of this compound (Example)
| Kinase Target | % Inhibition at 10 µM | Known Inhibitor Control |
| CDK2/cyclin A | e.g., 85% | Staurosporine |
| SRC | e.g., 15% | Dasatinib |
| p38α | e.g., 5% | SB203580 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well microtiter plates
-
Host cells (e.g., TZM-bl, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]
HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)
This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete culture medium
-
This compound stock solution
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template-primer (e.g., poly(A)•oligo(dT))
-
dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]
-
Calculate the percentage of RT inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 11. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. profoldin.com [profoldin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dna-technology.com [dna-technology.com]
Minimizing off-target effects of Euonymine in anti-HIV assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-HIV activity?
This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.
Q2: What are "off-target effects" and why are they a concern with natural products like this compound?
Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.
Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:
-
Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.
-
Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).
-
Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.
Q4: What are some common signs of off-target effects in my anti-HIV assays?
-
High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.
-
Inconsistent results across different cell lines: Off-target effects can be cell-type specific.
-
Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.
-
Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in luciferase reporter assay | - this compound auto-fluorescence.- Direct activation of luciferase enzyme. | - Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed. |
| Observed anti-HIV activity is not dose-dependent | - Compound insolubility at higher concentrations.- Saturation of an off-target effect. | - Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations. |
| Discrepancy between enzymatic assay and cell-based assay results | - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition. | - Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination. | - Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination. |
Data Presentation
Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.
Table 1: Anti-HIV Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Single-cycle infection (Luciferase) | TZM-bl | e.g., 5.2 | e.g., >100 | >19.2 |
| Multi-cycle infection (p24 ELISA) | PBMCs | e.g., 8.1 | e.g., 85.3 | 10.5 |
Table 2: Enzymatic Inhibition Profile of this compound
| HIV-1 Enzyme | IC50 (µM) | Positive Control (IC50 µM) |
| Reverse Transcriptase | e.g., 12.5 | Nevirapine (e.g., 0.2) |
| Integrase | e.g., >50 | Raltegravir (e.g., 0.05) |
| Protease | e.g., 25.1 | Lopinavir (e.g., 0.01) |
Table 3: Off-Target Kinase Profiling of this compound (Example)
| Kinase Target | % Inhibition at 10 µM | Known Inhibitor Control |
| CDK2/cyclin A | e.g., 85% | Staurosporine |
| SRC | e.g., 15% | Dasatinib |
| p38α | e.g., 5% | SB203580 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well microtiter plates
-
Host cells (e.g., TZM-bl, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]
HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)
This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete culture medium
-
This compound stock solution
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template-primer (e.g., poly(A)•oligo(dT))
-
dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]
-
Calculate the percentage of RT inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 11. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. profoldin.com [profoldin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dna-technology.com [dna-technology.com]
Minimizing off-target effects of Euonymine in anti-HIV assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-HIV activity?
This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.
Q2: What are "off-target effects" and why are they a concern with natural products like this compound?
Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.
Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:
-
Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.
-
Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).
-
Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.
Q4: What are some common signs of off-target effects in my anti-HIV assays?
-
High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.
-
Inconsistent results across different cell lines: Off-target effects can be cell-type specific.
-
Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.
-
Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in luciferase reporter assay | - this compound auto-fluorescence.- Direct activation of luciferase enzyme. | - Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed. |
| Observed anti-HIV activity is not dose-dependent | - Compound insolubility at higher concentrations.- Saturation of an off-target effect. | - Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations. |
| Discrepancy between enzymatic assay and cell-based assay results | - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition. | - Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination. | - Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination. |
Data Presentation
Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.
Table 1: Anti-HIV Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Single-cycle infection (Luciferase) | TZM-bl | e.g., 5.2 | e.g., >100 | >19.2 |
| Multi-cycle infection (p24 ELISA) | PBMCs | e.g., 8.1 | e.g., 85.3 | 10.5 |
Table 2: Enzymatic Inhibition Profile of this compound
| HIV-1 Enzyme | IC50 (µM) | Positive Control (IC50 µM) |
| Reverse Transcriptase | e.g., 12.5 | Nevirapine (e.g., 0.2) |
| Integrase | e.g., >50 | Raltegravir (e.g., 0.05) |
| Protease | e.g., 25.1 | Lopinavir (e.g., 0.01) |
Table 3: Off-Target Kinase Profiling of this compound (Example)
| Kinase Target | % Inhibition at 10 µM | Known Inhibitor Control |
| CDK2/cyclin A | e.g., 85% | Staurosporine |
| SRC | e.g., 15% | Dasatinib |
| p38α | e.g., 5% | SB203580 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well microtiter plates
-
Host cells (e.g., TZM-bl, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]
HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)
This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete culture medium
-
This compound stock solution
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template-primer (e.g., poly(A)•oligo(dT))
-
dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]
-
Calculate the percentage of RT inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 11. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. profoldin.com [profoldin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dna-technology.com [dna-technology.com]
Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 805.8 g/mol | High molecular weight can hinder passive diffusion across the cell membrane. |
| Molecular Formula | C₃₈H₄₇NO₁₈ | The large number of oxygen and nitrogen atoms suggests high polarity. |
| Topological Polar Surface Area (TPSA) | 253 Ų[1] | A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability. |
| Solubility | Soluble in Methanol (0.76 mg/mL with sonication and warming) | Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions. |
Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?
Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.
Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?
This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.
Issue: Suspected low intracellular concentration of this compound.
Step 1: Confirming Permeability Issues
Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.
Experimental Protocol: Cellular Accumulation Assay
This protocol provides a general method to quantify the intracellular concentration of this compound.
-
Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.
-
Cell Lysis and Compound Extraction:
-
At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.
-
Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).
-
-
Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.
Step 2: Strategies to Enhance this compound Permeability
If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.
Table 2: Permeability Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Optimization | While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability. | Simple to implement. | High concentrations can be cytotoxic and may introduce experimental artifacts. |
| Use of Permeabilizing Agents | Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane. | Can significantly increase uptake of large molecules. | Requires careful titration to avoid cytotoxicity; may alter cellular physiology. |
| Nanoparticle-based Delivery | Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis. | Protects the compound from degradation; can improve solubility and bioavailability. | Requires specialized formulation expertise; may alter the mechanism of action. |
| Chemical Modification (Prodrug Approach) | Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound. | Can dramatically improve permeability. | Requires significant medicinal chemistry effort; the modification may affect activity. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Assessing and Enhancing this compound Permeability
Caption: Workflow for troubleshooting low cell permeability of this compound.
Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound
Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.
Caption: Inhibition of P-gp-mediated drug efflux by this compound.
Hypothesized Anti-HIV Activity Pathway: Entry Inhibition
While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.
Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.
Detailed Experimental Protocols
Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.
-
Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Prepare a positive control inhibitor (e.g., Verapamil).
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Calcein-AM).
-
Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).
-
Protocol: Anti-HIV-1 Replication Assay
This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.
-
Cell Line and Virus:
-
Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]
-
Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
-
Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Infection and Treatment:
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
Wash the cells to remove the viral inoculum.
-
Resuspend the cells in fresh culture medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.
-
-
Incubation: Incubate the plates for 4-7 days at 37°C.
-
Assessment of Viral Replication:
-
On the day of harvest, centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
References
- 1. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 805.8 g/mol | High molecular weight can hinder passive diffusion across the cell membrane. |
| Molecular Formula | C₃₈H₄₇NO₁₈ | The large number of oxygen and nitrogen atoms suggests high polarity. |
| Topological Polar Surface Area (TPSA) | 253 Ų[1] | A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability. |
| Solubility | Soluble in Methanol (0.76 mg/mL with sonication and warming) | Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions. |
Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?
Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.
Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?
This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.
Issue: Suspected low intracellular concentration of this compound.
Step 1: Confirming Permeability Issues
Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.
Experimental Protocol: Cellular Accumulation Assay
This protocol provides a general method to quantify the intracellular concentration of this compound.
-
Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.
-
Cell Lysis and Compound Extraction:
-
At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.
-
Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).
-
-
Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.
Step 2: Strategies to Enhance this compound Permeability
If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.
Table 2: Permeability Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Optimization | While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability. | Simple to implement. | High concentrations can be cytotoxic and may introduce experimental artifacts. |
| Use of Permeabilizing Agents | Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane. | Can significantly increase uptake of large molecules. | Requires careful titration to avoid cytotoxicity; may alter cellular physiology. |
| Nanoparticle-based Delivery | Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis. | Protects the compound from degradation; can improve solubility and bioavailability. | Requires specialized formulation expertise; may alter the mechanism of action. |
| Chemical Modification (Prodrug Approach) | Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound. | Can dramatically improve permeability. | Requires significant medicinal chemistry effort; the modification may affect activity. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Assessing and Enhancing this compound Permeability
Caption: Workflow for troubleshooting low cell permeability of this compound.
Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound
Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.
Caption: Inhibition of P-gp-mediated drug efflux by this compound.
Hypothesized Anti-HIV Activity Pathway: Entry Inhibition
While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.
Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.
Detailed Experimental Protocols
Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.
-
Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Prepare a positive control inhibitor (e.g., Verapamil).
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Calcein-AM).
-
Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).
-
Protocol: Anti-HIV-1 Replication Assay
This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.
-
Cell Line and Virus:
-
Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]
-
Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
-
Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Infection and Treatment:
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
Wash the cells to remove the viral inoculum.
-
Resuspend the cells in fresh culture medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.
-
-
Incubation: Incubate the plates for 4-7 days at 37°C.
-
Assessment of Viral Replication:
-
On the day of harvest, centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
References
- 1. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 805.8 g/mol | High molecular weight can hinder passive diffusion across the cell membrane. |
| Molecular Formula | C₃₈H₄₇NO₁₈ | The large number of oxygen and nitrogen atoms suggests high polarity. |
| Topological Polar Surface Area (TPSA) | 253 Ų[1] | A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability. |
| Solubility | Soluble in Methanol (0.76 mg/mL with sonication and warming) | Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions. |
Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?
Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.
Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?
This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.
Issue: Suspected low intracellular concentration of this compound.
Step 1: Confirming Permeability Issues
Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.
Experimental Protocol: Cellular Accumulation Assay
This protocol provides a general method to quantify the intracellular concentration of this compound.
-
Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.
-
Cell Lysis and Compound Extraction:
-
At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.
-
Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).
-
-
Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.
Step 2: Strategies to Enhance this compound Permeability
If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.
Table 2: Permeability Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Optimization | While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability. | Simple to implement. | High concentrations can be cytotoxic and may introduce experimental artifacts. |
| Use of Permeabilizing Agents | Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane. | Can significantly increase uptake of large molecules. | Requires careful titration to avoid cytotoxicity; may alter cellular physiology. |
| Nanoparticle-based Delivery | Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis. | Protects the compound from degradation; can improve solubility and bioavailability. | Requires specialized formulation expertise; may alter the mechanism of action. |
| Chemical Modification (Prodrug Approach) | Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound. | Can dramatically improve permeability. | Requires significant medicinal chemistry effort; the modification may affect activity. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Assessing and Enhancing this compound Permeability
Caption: Workflow for troubleshooting low cell permeability of this compound.
Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound
Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.
Caption: Inhibition of P-gp-mediated drug efflux by this compound.
Hypothesized Anti-HIV Activity Pathway: Entry Inhibition
While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.
Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.
Detailed Experimental Protocols
Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.
-
Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Prepare a positive control inhibitor (e.g., Verapamil).
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Calcein-AM).
-
Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).
-
Protocol: Anti-HIV-1 Replication Assay
This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.
-
Cell Line and Virus:
-
Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]
-
Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
-
Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Infection and Treatment:
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
Wash the cells to remove the viral inoculum.
-
Resuspend the cells in fresh culture medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.
-
-
Incubation: Incubate the plates for 4-7 days at 37°C.
-
Assessment of Viral Replication:
-
On the day of harvest, centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
References
- 1. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
Dealing with matrix effects in LC-MS analysis of Euonymine
Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:
-
Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]
These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids (B1166683) are often a major cause of matrix effects.[6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the best strategy to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.
Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for matrix effects.
Step 1: Optimize Sample Preparation
Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]
-
For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]
-
Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]
-
Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]
-
Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]
-
-
For Plant Extracts: The matrix is complex and varied.
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]
-
Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.
-
Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.
Step 3: Implement a Compensation Strategy
Even with optimized sample prep and chromatography, some matrix effects may persist.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
Experimental Protocols & Data
Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material
This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]
-
Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.
-
Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.
Data Summary: Comparing Sample Preparation Techniques
The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 (Suppression) | 9 |
| SPE (Mixed-Mode Cation Exchange) | 92 | 97 (Minimal Effect) | 5 |
| Phospholipid Removal Plate (Post-PPT) | 94 | 99 (Minimal Effect) | 4 |
Signaling Pathway and Workflow Visualization
As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.
Caption: LC-MS method development workflow.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Dealing with matrix effects in LC-MS analysis of Euonymine
Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:
-
Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]
These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids (B1166683) are often a major cause of matrix effects.[6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the best strategy to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.
Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for matrix effects.
Step 1: Optimize Sample Preparation
Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]
-
For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]
-
Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]
-
Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]
-
Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]
-
-
For Plant Extracts: The matrix is complex and varied.
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]
-
Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.
-
Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.
Step 3: Implement a Compensation Strategy
Even with optimized sample prep and chromatography, some matrix effects may persist.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
Experimental Protocols & Data
Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material
This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]
-
Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.
-
Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.
Data Summary: Comparing Sample Preparation Techniques
The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 (Suppression) | 9 |
| SPE (Mixed-Mode Cation Exchange) | 92 | 97 (Minimal Effect) | 5 |
| Phospholipid Removal Plate (Post-PPT) | 94 | 99 (Minimal Effect) | 4 |
Signaling Pathway and Workflow Visualization
As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.
Caption: LC-MS method development workflow.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Dealing with matrix effects in LC-MS analysis of Euonymine
Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:
-
Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]
These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids are often a major cause of matrix effects.[6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the best strategy to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.
Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for matrix effects.
Step 1: Optimize Sample Preparation
Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]
-
For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]
-
Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]
-
Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]
-
Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]
-
-
For Plant Extracts: The matrix is complex and varied.
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]
-
Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.
-
Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.
Step 3: Implement a Compensation Strategy
Even with optimized sample prep and chromatography, some matrix effects may persist.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
Experimental Protocols & Data
Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material
This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]
-
Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.
-
Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.
Data Summary: Comparing Sample Preparation Techniques
The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 (Suppression) | 9 |
| SPE (Mixed-Mode Cation Exchange) | 92 | 97 (Minimal Effect) | 5 |
| Phospholipid Removal Plate (Post-PPT) | 94 | 99 (Minimal Effect) | 4 |
Signaling Pathway and Workflow Visualization
As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.
Caption: LC-MS method development workflow.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?
A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:
-
Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein (B42510), rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]
-
Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.
-
Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.
-
Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.
Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?
A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.
-
Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.
-
Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.
-
Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.
Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?
A3: Discrepancies between different P-gp assays can arise from several factors:
-
Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.
-
Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.
-
Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]
Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?
A4: Using appropriate controls is essential for validating your assay.
-
Positive Control Inhibitors: Verapamil (B1683045) and cyclosporin (B1163) A are well-characterized P-gp inhibitors commonly used as positive controls.[7][8]
-
P-gp Substrates: For accumulation and efflux assays, rhodamine 123 and calcein-AM are widely used fluorescent substrates.[7][9] For transport assays quantified by LC-MS/MS, digoxin (B3395198) and fexofenadine (B15129) are common choices.[10][11][12][13]
Troubleshooting Guides
Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Fluctuations in Incubation Time or Temperature | Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C). |
| Photobleaching of Rhodamine 123 | Protect the plate from light as much as possible during incubations and before reading. |
| Presence of Serum in Assay Buffer | Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer. |
| Inconsistent Washing Steps | Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence. |
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
| Possible Cause | Troubleshooting Step |
| Low P-gp Expression in Cells | Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR). |
| Suboptimal Calcein-AM Concentration | Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM. |
| Esterase Activity Inhibition by Alkaloid | Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line. |
Issue 3: Inconsistent Results in the P-gp ATPase Assay
| Possible Cause | Troubleshooting Step |
| Variable Basal ATPase Activity | Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity. |
| Alkaloid Precipitation | Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp. |
| Direct Interference with the Detection Reagent | Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent. |
| Substrate vs. Inhibitor Effects | Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4] |
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: P-gp Inhibitory Activity of Selected Alkaloids
| Alkaloid | Assay | Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~5.0 | [9] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~2.5 | [9] |
| Pinostrobin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Tectochrysin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Curine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
| Guattegaumerine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines
| Alkaloid | Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Liriodenine | CAOV-3 | Ovarian | 37.3 | [3] |
| Noscapine | A172 | Glioma | 20 | [3] |
| Hirsutine | Murine Breast Cancer | Breast | Varies | [3] |
| α-Tomatine | Human Prostate Cancer | Prostate | Varies | [3] |
| Pileamartine C | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Julandine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Cryptopleurine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Lycorine | HL-60 | Myeloid Leukemia | 0.6 | [16] |
| Pretazettine | Various | Various | 0.9 - 8.85 | [16] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry
Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Test alkaloid stock solution
-
Verapamil stock solution (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.
Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader
Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Test alkaloid stock solution
-
Cyclosporin A stock solution (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add calcein-AM to each well to a final concentration of 0.5 µM.
-
Incubate the plate for another 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp membrane vesicles
-
Assay buffer (containing MgCl2, EGTA, NaN3)
-
ATP solution
-
Test alkaloid stock solution
-
Verapamil (stimulator control)
-
Sodium orthovanadate (inhibitor control)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer.
-
Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.
-
Add the P-gp membrane vesicles to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.
Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)
Objective: To quantify the transport of a P-gp substrate across a cell monolayer.
Materials:
-
Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)
-
Transport buffer (e.g., HBSS)
-
Digoxin stock solution
-
Test alkaloid stock solution
-
LC-MS/MS system
Procedure:
-
Culture cells on permeable supports until a confluent monolayer is formed.
-
Wash the monolayers with transport buffer.
-
Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.
-
Add fresh transport buffer to the receiver chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber.
-
Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.
Visualized Workflows and Concepts
Caption: A troubleshooting flowchart for P-gp assay interference.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Mechanisms of P-gp inhibition by alkaloids.
References
- 1. Secondary Metabolite Localization by Autofluorescence in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simm.cas.cn [simm.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
- 13. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Alkaloids from Leaves of Pilea aff. martinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 18. Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and sensitive LC/MS/MS assay for quantitative determination of digoxin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?
A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:
-
Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein (B42510), rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]
-
Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.
-
Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.
-
Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.
Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?
A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.
-
Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.
-
Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.
-
Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.
Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?
A3: Discrepancies between different P-gp assays can arise from several factors:
-
Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.
-
Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.
-
Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]
Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?
A4: Using appropriate controls is essential for validating your assay.
-
Positive Control Inhibitors: Verapamil (B1683045) and cyclosporin (B1163) A are well-characterized P-gp inhibitors commonly used as positive controls.[7][8]
-
P-gp Substrates: For accumulation and efflux assays, rhodamine 123 and calcein-AM are widely used fluorescent substrates.[7][9] For transport assays quantified by LC-MS/MS, digoxin (B3395198) and fexofenadine (B15129) are common choices.[10][11][12][13]
Troubleshooting Guides
Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Fluctuations in Incubation Time or Temperature | Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C). |
| Photobleaching of Rhodamine 123 | Protect the plate from light as much as possible during incubations and before reading. |
| Presence of Serum in Assay Buffer | Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer. |
| Inconsistent Washing Steps | Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence. |
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
| Possible Cause | Troubleshooting Step |
| Low P-gp Expression in Cells | Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR). |
| Suboptimal Calcein-AM Concentration | Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM. |
| Esterase Activity Inhibition by Alkaloid | Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line. |
Issue 3: Inconsistent Results in the P-gp ATPase Assay
| Possible Cause | Troubleshooting Step |
| Variable Basal ATPase Activity | Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity. |
| Alkaloid Precipitation | Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp. |
| Direct Interference with the Detection Reagent | Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent. |
| Substrate vs. Inhibitor Effects | Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4] |
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: P-gp Inhibitory Activity of Selected Alkaloids
| Alkaloid | Assay | Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~5.0 | [9] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~2.5 | [9] |
| Pinostrobin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Tectochrysin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Curine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
| Guattegaumerine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines
| Alkaloid | Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Liriodenine | CAOV-3 | Ovarian | 37.3 | [3] |
| Noscapine | A172 | Glioma | 20 | [3] |
| Hirsutine | Murine Breast Cancer | Breast | Varies | [3] |
| α-Tomatine | Human Prostate Cancer | Prostate | Varies | [3] |
| Pileamartine C | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Julandine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Cryptopleurine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Lycorine | HL-60 | Myeloid Leukemia | 0.6 | [16] |
| Pretazettine | Various | Various | 0.9 - 8.85 | [16] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry
Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Test alkaloid stock solution
-
Verapamil stock solution (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.
Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader
Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Test alkaloid stock solution
-
Cyclosporin A stock solution (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add calcein-AM to each well to a final concentration of 0.5 µM.
-
Incubate the plate for another 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp membrane vesicles
-
Assay buffer (containing MgCl2, EGTA, NaN3)
-
ATP solution
-
Test alkaloid stock solution
-
Verapamil (stimulator control)
-
Sodium orthovanadate (inhibitor control)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer.
-
Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.
-
Add the P-gp membrane vesicles to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.
Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)
Objective: To quantify the transport of a P-gp substrate across a cell monolayer.
Materials:
-
Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)
-
Transport buffer (e.g., HBSS)
-
Digoxin stock solution
-
Test alkaloid stock solution
-
LC-MS/MS system
Procedure:
-
Culture cells on permeable supports until a confluent monolayer is formed.
-
Wash the monolayers with transport buffer.
-
Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.
-
Add fresh transport buffer to the receiver chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber.
-
Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.
Visualized Workflows and Concepts
Caption: A troubleshooting flowchart for P-gp assay interference.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Mechanisms of P-gp inhibition by alkaloids.
References
- 1. Secondary Metabolite Localization by Autofluorescence in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simm.cas.cn [simm.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
- 13. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Alkaloids from Leaves of Pilea aff. martinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 18. Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and sensitive LC/MS/MS assay for quantitative determination of digoxin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?
A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:
-
Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein, rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]
-
Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.
-
Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.
-
Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.
Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?
A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.
-
Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.
-
Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.
-
Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.
Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?
A3: Discrepancies between different P-gp assays can arise from several factors:
-
Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.
-
Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.
-
Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]
Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?
A4: Using appropriate controls is essential for validating your assay.
-
Positive Control Inhibitors: Verapamil and cyclosporin A are well-characterized P-gp inhibitors commonly used as positive controls.[7][8]
-
P-gp Substrates: For accumulation and efflux assays, rhodamine 123 and calcein-AM are widely used fluorescent substrates.[7][9] For transport assays quantified by LC-MS/MS, digoxin and fexofenadine are common choices.[10][11][12][13]
Troubleshooting Guides
Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Fluctuations in Incubation Time or Temperature | Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C). |
| Photobleaching of Rhodamine 123 | Protect the plate from light as much as possible during incubations and before reading. |
| Presence of Serum in Assay Buffer | Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer. |
| Inconsistent Washing Steps | Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence. |
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
| Possible Cause | Troubleshooting Step |
| Low P-gp Expression in Cells | Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR). |
| Suboptimal Calcein-AM Concentration | Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM. |
| Esterase Activity Inhibition by Alkaloid | Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line. |
Issue 3: Inconsistent Results in the P-gp ATPase Assay
| Possible Cause | Troubleshooting Step |
| Variable Basal ATPase Activity | Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity. |
| Alkaloid Precipitation | Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp. |
| Direct Interference with the Detection Reagent | Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent. |
| Substrate vs. Inhibitor Effects | Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4] |
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: P-gp Inhibitory Activity of Selected Alkaloids
| Alkaloid | Assay | Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~5.0 | [9] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~2.5 | [9] |
| Pinostrobin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Tectochrysin | Paclitaxel Cytotoxicity | KBvin | Paclitaxel | <100 | [14] |
| Curine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
| Guattegaumerine | Doxorubicin Cytotoxicity | K562/ADR | Doxorubicin | ~1.0 | [14] |
Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines
| Alkaloid | Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Liriodenine | CAOV-3 | Ovarian | 37.3 | [3] |
| Noscapine | A172 | Glioma | 20 | [3] |
| Hirsutine | Murine Breast Cancer | Breast | Varies | [3] |
| α-Tomatine | Human Prostate Cancer | Prostate | Varies | [3] |
| Pileamartine C | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Julandine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Cryptopleurine | KB | Mouth Epidermal Carcinoma | <1 | [15] |
| Lycorine | HL-60 | Myeloid Leukemia | 0.6 | [16] |
| Pretazettine | Various | Various | 0.9 - 8.85 | [16] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry
Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Test alkaloid stock solution
-
Verapamil stock solution (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.
Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader
Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Test alkaloid stock solution
-
Cyclosporin A stock solution (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add calcein-AM to each well to a final concentration of 0.5 µM.
-
Incubate the plate for another 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp membrane vesicles
-
Assay buffer (containing MgCl2, EGTA, NaN3)
-
ATP solution
-
Test alkaloid stock solution
-
Verapamil (stimulator control)
-
Sodium orthovanadate (inhibitor control)
-
Phosphate detection reagent (e.g., malachite green-based)
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer.
-
Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.
-
Add the P-gp membrane vesicles to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.
Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)
Objective: To quantify the transport of a P-gp substrate across a cell monolayer.
Materials:
-
Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)
-
Transport buffer (e.g., HBSS)
-
Digoxin stock solution
-
Test alkaloid stock solution
-
LC-MS/MS system
Procedure:
-
Culture cells on permeable supports until a confluent monolayer is formed.
-
Wash the monolayers with transport buffer.
-
Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.
-
Add fresh transport buffer to the receiver chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber.
-
Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.
Visualized Workflows and Concepts
Caption: A troubleshooting flowchart for P-gp assay interference.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Mechanisms of P-gp inhibition by alkaloids.
References
- 1. Secondary Metabolite Localization by Autofluorescence in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simm.cas.cn [simm.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
- 13. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Alkaloids from Leaves of Pilea aff. martinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 18. Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and sensitive LC/MS/MS assay for quantitative determination of digoxin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Euonymine Peak Resolution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.
Issue 1: My this compound peak is tailing.
-
Question: What causes peak tailing for this compound and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine (B92270) alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.
-
Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Employ an End-Capped Column: Utilize a modern, high-purity silica (B1680970) column that is effectively end-capped to shield the residual silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]
-
Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.
-
-
Column Degradation: The stationary phase can degrade over time, exposing more active sites.
-
Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.
-
-
Issue 2: My this compound peak is fronting.
-
Question: What leads to peak fronting for this compound and what are the corrective actions?
-
Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.
-
Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.
-
Solution: Reduce the sample concentration by diluting the sample.
-
-
Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.
-
Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.
-
-
Issue 3: I am observing split peaks for this compound.
-
Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?
-
Answer: Peak splitting can indicate a few problems with your chromatographic system or method:
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.
-
Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?
A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.
-
Aqueous Buffer: A buffer such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.
Q2: How does temperature affect the resolution of this compound peaks?
A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.
Q4: Can I use a guard column, and will it affect my resolution?
A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.1 |
| 5.0 | 1.5 |
| 3.5 | 1.1 |
| 2.5 | 1.0 |
Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.
Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity
| Organic Modifier | Resolution (Rs) |
| Methanol | 1.2 |
| Acetonitrile | 1.8 |
| Tetrahydrofuran | 1.5 |
Resolution (Rs) greater than 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: HPLC Method for Enhancing this compound Peak Resolution
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80% to 20% B (linear gradient)
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Interactions at the stationary phase surface affecting peak shape.
References
Technical Support Center: Enhancing Euonymine Peak Resolution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.
Issue 1: My this compound peak is tailing.
-
Question: What causes peak tailing for this compound and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine (B92270) alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.
-
Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Employ an End-Capped Column: Utilize a modern, high-purity silica (B1680970) column that is effectively end-capped to shield the residual silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]
-
Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.
-
-
Column Degradation: The stationary phase can degrade over time, exposing more active sites.
-
Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.
-
-
Issue 2: My this compound peak is fronting.
-
Question: What leads to peak fronting for this compound and what are the corrective actions?
-
Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.
-
Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.
-
Solution: Reduce the sample concentration by diluting the sample.
-
-
Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.
-
Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.
-
-
Issue 3: I am observing split peaks for this compound.
-
Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?
-
Answer: Peak splitting can indicate a few problems with your chromatographic system or method:
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.
-
Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?
A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.
-
Aqueous Buffer: A buffer such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.
Q2: How does temperature affect the resolution of this compound peaks?
A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.
Q4: Can I use a guard column, and will it affect my resolution?
A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.1 |
| 5.0 | 1.5 |
| 3.5 | 1.1 |
| 2.5 | 1.0 |
Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.
Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity
| Organic Modifier | Resolution (Rs) |
| Methanol | 1.2 |
| Acetonitrile | 1.8 |
| Tetrahydrofuran | 1.5 |
Resolution (Rs) greater than 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: HPLC Method for Enhancing this compound Peak Resolution
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80% to 20% B (linear gradient)
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Interactions at the stationary phase surface affecting peak shape.
References
Technical Support Center: Enhancing Euonymine Peak Resolution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.
Issue 1: My this compound peak is tailing.
-
Question: What causes peak tailing for this compound and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.
-
Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Employ an End-Capped Column: Utilize a modern, high-purity silica column that is effectively end-capped to shield the residual silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]
-
Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.
-
-
Column Degradation: The stationary phase can degrade over time, exposing more active sites.
-
Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.
-
-
Issue 2: My this compound peak is fronting.
-
Question: What leads to peak fronting for this compound and what are the corrective actions?
-
Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.
-
Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.
-
Solution: Reduce the sample concentration by diluting the sample.
-
-
Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.
-
Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.
-
-
Issue 3: I am observing split peaks for this compound.
-
Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?
-
Answer: Peak splitting can indicate a few problems with your chromatographic system or method:
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.
-
Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?
A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.
-
Aqueous Buffer: A buffer such as ammonium acetate or ammonium formate at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.
Q2: How does temperature affect the resolution of this compound peaks?
A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.
Q4: Can I use a guard column, and will it affect my resolution?
A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.1 |
| 5.0 | 1.5 |
| 3.5 | 1.1 |
| 2.5 | 1.0 |
Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.
Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity
| Organic Modifier | Resolution (Rs) |
| Methanol | 1.2 |
| Acetonitrile | 1.8 |
| Tetrahydrofuran | 1.5 |
Resolution (Rs) greater than 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: HPLC Method for Enhancing this compound Peak Resolution
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80% to 20% B (linear gradient)
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Interactions at the stationary phase surface affecting peak shape.
References
Improving the efficiency of the final deprotection step in Euonymine synthesis
Technical Support Center: Euonymine Synthesis Final Deprotection
Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?
In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:
-
Silyl (B83357) Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.
-
Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.
-
Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.
Q2: What are the general strategies for the final deprotection to obtain the this compound core?
There are two primary strategies for the final deprotection, depending on the synthetic target:
-
Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).
-
Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.
Q3: What are the major challenges in the final deprotection step?
The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:
-
Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.
-
Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.
-
Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.
Troubleshooting Guide
This guide addresses specific problems that you might encounter during the final deprotection step.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of silyl ethers (TES, TBS). | 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature. | 1. Increase the equivalents of the fluoride (B91410) source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS. |
| Low yield of the deprotected product. | 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification. | 1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC. |
| Formation of unexpected byproducts. | 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present. | 1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures. |
| Poor selectivity in partial deprotection. | 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired. | 1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective. |
Experimental Protocols
The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.
Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative
This protocol describes the complete removal of silyl ether and acetal (B89532) protecting groups.
Step 1: Desilylation
-
Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Acetal Deprotection
-
Dissolve the crude product from Step 1 in methanol (B129727) (MeOH, 0.1 M).
-
Add 1 M aqueous HCl solution until the pH is ~2.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield euonyminol.
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether
This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.
-
Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.
-
Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes quantitative data for the key deprotection steps.
| Deprotection Type | Protecting Group(s) Removed | Reagents and Conditions | Yield |
| Global | TES, TBS, Acetonide | 1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h | ~85% |
| Selective | TES | HF-Pyridine, THF, 0 °C, 8 h | ~70% |
Visualizations
Logical Workflow for Troubleshooting Deprotection
Caption: Troubleshooting workflow for the final deprotection step.
Decision Pathway for Deprotection Strategy
Caption: Decision pathway for choosing the deprotection strategy.
Improving the efficiency of the final deprotection step in Euonymine synthesis
Technical Support Center: Euonymine Synthesis Final Deprotection
Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?
In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:
-
Silyl (B83357) Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.
-
Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.
-
Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.
Q2: What are the general strategies for the final deprotection to obtain the this compound core?
There are two primary strategies for the final deprotection, depending on the synthetic target:
-
Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).
-
Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.
Q3: What are the major challenges in the final deprotection step?
The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:
-
Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.
-
Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.
-
Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.
Troubleshooting Guide
This guide addresses specific problems that you might encounter during the final deprotection step.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of silyl ethers (TES, TBS). | 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature. | 1. Increase the equivalents of the fluoride (B91410) source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS. |
| Low yield of the deprotected product. | 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification. | 1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC. |
| Formation of unexpected byproducts. | 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present. | 1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures. |
| Poor selectivity in partial deprotection. | 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired. | 1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective. |
Experimental Protocols
The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.
Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative
This protocol describes the complete removal of silyl ether and acetal (B89532) protecting groups.
Step 1: Desilylation
-
Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Acetal Deprotection
-
Dissolve the crude product from Step 1 in methanol (B129727) (MeOH, 0.1 M).
-
Add 1 M aqueous HCl solution until the pH is ~2.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield euonyminol.
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether
This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.
-
Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.
-
Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes quantitative data for the key deprotection steps.
| Deprotection Type | Protecting Group(s) Removed | Reagents and Conditions | Yield |
| Global | TES, TBS, Acetonide | 1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h | ~85% |
| Selective | TES | HF-Pyridine, THF, 0 °C, 8 h | ~70% |
Visualizations
Logical Workflow for Troubleshooting Deprotection
Caption: Troubleshooting workflow for the final deprotection step.
Decision Pathway for Deprotection Strategy
Caption: Decision pathway for choosing the deprotection strategy.
Improving the efficiency of the final deprotection step in Euonymine synthesis
Technical Support Center: Euonymine Synthesis Final Deprotection
Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?
In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:
-
Silyl Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.
-
Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.
-
Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.
Q2: What are the general strategies for the final deprotection to obtain the this compound core?
There are two primary strategies for the final deprotection, depending on the synthetic target:
-
Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).
-
Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.
Q3: What are the major challenges in the final deprotection step?
The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:
-
Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.
-
Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.
-
Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.
Troubleshooting Guide
This guide addresses specific problems that you might encounter during the final deprotection step.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of silyl ethers (TES, TBS). | 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature. | 1. Increase the equivalents of the fluoride source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS. |
| Low yield of the deprotected product. | 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification. | 1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC. |
| Formation of unexpected byproducts. | 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present. | 1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures. |
| Poor selectivity in partial deprotection. | 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired. | 1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective. |
Experimental Protocols
The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.
Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative
This protocol describes the complete removal of silyl ether and acetal protecting groups.
Step 1: Desilylation
-
Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Acetal Deprotection
-
Dissolve the crude product from Step 1 in methanol (MeOH, 0.1 M).
-
Add 1 M aqueous HCl solution until the pH is ~2.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield euonyminol.
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether
This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.
-
Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.
-
Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes quantitative data for the key deprotection steps.
| Deprotection Type | Protecting Group(s) Removed | Reagents and Conditions | Yield |
| Global | TES, TBS, Acetonide | 1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h | ~85% |
| Selective | TES | HF-Pyridine, THF, 0 °C, 8 h | ~70% |
Visualizations
Logical Workflow for Troubleshooting Deprotection
Caption: Troubleshooting workflow for the final deprotection step.
Decision Pathway for Deprotection Strategy
Caption: Decision pathway for choosing the deprotection strategy.
Validation & Comparative
A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine (B92270) alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.
Introduction
This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].
In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].
Quantitative Comparison of Anti-HIV Activity
Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.
| Compound Class | Specific Compound | EC₅₀ (Anti-HIV Activity) | CC₅₀ (Cytotoxicity) | Therapeutic Index (TI) | Cell Line |
| Sesquiterpenoid | This compound | Data not available | Data not available | Data not available | Data not available |
| Sesquiterpene Pyridine Alkaloid | Triptonine B | <0.10 µg/mL | >100 µg/mL (estimated) | >1000 | H9 Lymphocytes |
| Sesquiterpene Pyridine Alkaloid | Active Analogs | 0.10 - 2.54 µg/mL | Data not available | Data not available | H9 Lymphocytes |
| Diterpene Lactone | Neotripterifordin | 25 nM | >3125 nM (estimated) | 125 | H9 Lymphocytes |
Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].
Mechanism of Action
The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].
While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.
The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.
Experimental Protocols
The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.
In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
a. Cell and Virus Preparation:
-
Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.
b. Infection and Treatment Protocol:
-
H9 cells are seeded in a multi-well plate.
-
Cells are infected with the HIV-1 stock.
-
The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).
-
The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].
c. Quantification of p24 Antigen:
-
After incubation, the cell culture supernatant is collected.
-
The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.
-
The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.
a. Protocol:
-
H9 cells are seeded in a 96-well plate at a specific density.
-
The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.
-
The plate is incubated for the same duration as the anti-HIV assay.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the general workflow for screening potential anti-HIV compounds.
Conclusion
While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.
Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents--XIX. Neotripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-AIDS agents, 3. Inhibitory effects of colchicine derivatives on HIV replication in H9 lymphocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Use of a continuous human T-lymphocyte H9 culture for screening chemical preparations that suppress the reproduction of the human immunodeficiency virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-AIDS agents, 4. Tripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine (B92270) alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.
Introduction
This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].
In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].
Quantitative Comparison of Anti-HIV Activity
Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.
| Compound Class | Specific Compound | EC₅₀ (Anti-HIV Activity) | CC₅₀ (Cytotoxicity) | Therapeutic Index (TI) | Cell Line |
| Sesquiterpenoid | This compound | Data not available | Data not available | Data not available | Data not available |
| Sesquiterpene Pyridine Alkaloid | Triptonine B | <0.10 µg/mL | >100 µg/mL (estimated) | >1000 | H9 Lymphocytes |
| Sesquiterpene Pyridine Alkaloid | Active Analogs | 0.10 - 2.54 µg/mL | Data not available | Data not available | H9 Lymphocytes |
| Diterpene Lactone | Neotripterifordin | 25 nM | >3125 nM (estimated) | 125 | H9 Lymphocytes |
Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].
Mechanism of Action
The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].
While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.
The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.
Experimental Protocols
The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.
In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
a. Cell and Virus Preparation:
-
Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.
b. Infection and Treatment Protocol:
-
H9 cells are seeded in a multi-well plate.
-
Cells are infected with the HIV-1 stock.
-
The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).
-
The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].
c. Quantification of p24 Antigen:
-
After incubation, the cell culture supernatant is collected.
-
The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.
-
The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.
a. Protocol:
-
H9 cells are seeded in a 96-well plate at a specific density.
-
The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.
-
The plate is incubated for the same duration as the anti-HIV assay.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the general workflow for screening potential anti-HIV compounds.
Conclusion
While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.
Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents--XIX. Neotripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-AIDS agents, 3. Inhibitory effects of colchicine derivatives on HIV replication in H9 lymphocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Use of a continuous human T-lymphocyte H9 culture for screening chemical preparations that suppress the reproduction of the human immunodeficiency virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-AIDS agents, 4. Tripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.
Introduction
This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].
In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].
Quantitative Comparison of Anti-HIV Activity
Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.
| Compound Class | Specific Compound | EC₅₀ (Anti-HIV Activity) | CC₅₀ (Cytotoxicity) | Therapeutic Index (TI) | Cell Line |
| Sesquiterpenoid | This compound | Data not available | Data not available | Data not available | Data not available |
| Sesquiterpene Pyridine Alkaloid | Triptonine B | <0.10 µg/mL | >100 µg/mL (estimated) | >1000 | H9 Lymphocytes |
| Sesquiterpene Pyridine Alkaloid | Active Analogs | 0.10 - 2.54 µg/mL | Data not available | Data not available | H9 Lymphocytes |
| Diterpene Lactone | Neotripterifordin | 25 nM | >3125 nM (estimated) | 125 | H9 Lymphocytes |
Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].
Mechanism of Action
The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].
While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.
The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.
Experimental Protocols
The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.
In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
a. Cell and Virus Preparation:
-
Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.
b. Infection and Treatment Protocol:
-
H9 cells are seeded in a multi-well plate.
-
Cells are infected with the HIV-1 stock.
-
The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).
-
The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].
c. Quantification of p24 Antigen:
-
After incubation, the cell culture supernatant is collected.
-
The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.
-
The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.
a. Protocol:
-
H9 cells are seeded in a 96-well plate at a specific density.
-
The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.
-
The plate is incubated for the same duration as the anti-HIV assay.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the general workflow for screening potential anti-HIV compounds.
Conclusion
While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.
Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents--XIX. Neotripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-AIDS agents, 3. Inhibitory effects of colchicine derivatives on HIV replication in H9 lymphocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Use of a continuous human T-lymphocyte H9 culture for screening chemical preparations that suppress the reproduction of the human immunodeficiency virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-AIDS agents, 4. Tripterifordin, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential
In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.
Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.
Mechanism of Action
Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]
Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]
The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.
Quantitative Data
The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Virological Response (Viral Load <50 copies/mL) | Reference |
| POWER 1 & 2 (pooled analysis) | Treatment-experienced | 600 mg Darunavir + 100 mg Ritonavir twice daily | ≥1 log₁₀ reduction in viral load at week 48 | 61% (Darunavir/r) vs. 15% (Control PI) | [5] |
| ARTEMIS | Treatment-naïve | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 84% (Darunavir/r) vs. 78% (Lopinavir/r) | [6] |
| ODIN | Treatment-experienced (no Darunavir resistance mutations) | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 72% (once daily) vs. 71% (twice daily) | [6] |
| AMBER | Treatment-naïve | Darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF) | Viral load <50 copies/mL at week 48 | 91.4% (D/C/F/TAF) vs. 88.4% (control) | [7] |
| EMERALD | Virologically-suppressed, treatment-experienced | Switch to D/C/F/TAF | Viral load <50 copies/mL at week 48 | 95% (switch group) vs. 94% (control group) | [7] |
Experimental Protocols
The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.
HIV-1 Protease Inhibition Assay:
-
Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.
-
Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.
Antiviral Activity Assay in Cell Culture:
-
Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.
-
Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.
This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.
Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)
Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.
Natural products can inhibit P-gp through several mechanisms:
-
Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.
-
Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.
-
Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.
The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.
Quantitative Data
No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.
Experimental Protocols
The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:
P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):
-
Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.
-
Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.
Comparative Summary and Future Directions
The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.
| Feature | Darunavir | This compound |
| Type | Synthetic non-peptidic compound | Natural sesquiterpenoid alkaloid |
| Primary Target | HIV-1 Protease | Unknown (reported anti-HIV and P-gp inhibitory activity) |
| Mechanism of Action | Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerization | Unknown |
| Quantitative Data | Extensive clinical trial data available (e.g., virological response rates) | Not available |
| Experimental Protocols | Well-established in vitro and cell-based assays | Not available |
| Signaling Pathway | Direct enzymatic inhibition | Unknown |
The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.
To move forward, the following steps are crucial:
-
Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.
-
Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-HIV activity of extracts and compounds from algae and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Marine Natural Products with P-Glycoprotein Inhibitor Properties | Semantic Scholar [semanticscholar.org]
A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential
In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.
Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.
Mechanism of Action
Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]
Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]
The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.
Quantitative Data
The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Virological Response (Viral Load <50 copies/mL) | Reference |
| POWER 1 & 2 (pooled analysis) | Treatment-experienced | 600 mg Darunavir + 100 mg Ritonavir twice daily | ≥1 log₁₀ reduction in viral load at week 48 | 61% (Darunavir/r) vs. 15% (Control PI) | [5] |
| ARTEMIS | Treatment-naïve | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 84% (Darunavir/r) vs. 78% (Lopinavir/r) | [6] |
| ODIN | Treatment-experienced (no Darunavir resistance mutations) | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 72% (once daily) vs. 71% (twice daily) | [6] |
| AMBER | Treatment-naïve | Darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF) | Viral load <50 copies/mL at week 48 | 91.4% (D/C/F/TAF) vs. 88.4% (control) | [7] |
| EMERALD | Virologically-suppressed, treatment-experienced | Switch to D/C/F/TAF | Viral load <50 copies/mL at week 48 | 95% (switch group) vs. 94% (control group) | [7] |
Experimental Protocols
The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.
HIV-1 Protease Inhibition Assay:
-
Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.
-
Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.
Antiviral Activity Assay in Cell Culture:
-
Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.
-
Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.
This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.
Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)
Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.
Natural products can inhibit P-gp through several mechanisms:
-
Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.
-
Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.
-
Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.
The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.
Quantitative Data
No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.
Experimental Protocols
The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:
P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):
-
Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.
-
Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.
Comparative Summary and Future Directions
The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.
| Feature | Darunavir | This compound |
| Type | Synthetic non-peptidic compound | Natural sesquiterpenoid alkaloid |
| Primary Target | HIV-1 Protease | Unknown (reported anti-HIV and P-gp inhibitory activity) |
| Mechanism of Action | Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerization | Unknown |
| Quantitative Data | Extensive clinical trial data available (e.g., virological response rates) | Not available |
| Experimental Protocols | Well-established in vitro and cell-based assays | Not available |
| Signaling Pathway | Direct enzymatic inhibition | Unknown |
The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.
To move forward, the following steps are crucial:
-
Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.
-
Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-HIV activity of extracts and compounds from algae and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Marine Natural Products with P-Glycoprotein Inhibitor Properties | Semantic Scholar [semanticscholar.org]
A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential
In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.
Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.
Mechanism of Action
Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]
Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]
The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.
Quantitative Data
The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Virological Response (Viral Load <50 copies/mL) | Reference |
| POWER 1 & 2 (pooled analysis) | Treatment-experienced | 600 mg Darunavir + 100 mg Ritonavir twice daily | ≥1 log₁₀ reduction in viral load at week 48 | 61% (Darunavir/r) vs. 15% (Control PI) | [5] |
| ARTEMIS | Treatment-naïve | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 84% (Darunavir/r) vs. 78% (Lopinavir/r) | [6] |
| ODIN | Treatment-experienced (no Darunavir resistance mutations) | 800 mg Darunavir + 100 mg Ritonavir once daily | Viral load <50 copies/mL at week 48 | 72% (once daily) vs. 71% (twice daily) | [6] |
| AMBER | Treatment-naïve | Darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF) | Viral load <50 copies/mL at week 48 | 91.4% (D/C/F/TAF) vs. 88.4% (control) | [7] |
| EMERALD | Virologically-suppressed, treatment-experienced | Switch to D/C/F/TAF | Viral load <50 copies/mL at week 48 | 95% (switch group) vs. 94% (control group) | [7] |
Experimental Protocols
The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.
HIV-1 Protease Inhibition Assay:
-
Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.
-
Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.
Antiviral Activity Assay in Cell Culture:
-
Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.
-
Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.
This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.
Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)
Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.
Natural products can inhibit P-gp through several mechanisms:
-
Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.
-
Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.
-
Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.
The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.
Quantitative Data
No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.
Experimental Protocols
The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:
P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):
-
Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.
-
Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.
Comparative Summary and Future Directions
The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.
| Feature | Darunavir | This compound |
| Type | Synthetic non-peptidic compound | Natural sesquiterpenoid alkaloid |
| Primary Target | HIV-1 Protease | Unknown (reported anti-HIV and P-gp inhibitory activity) |
| Mechanism of Action | Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerization | Unknown |
| Quantitative Data | Extensive clinical trial data available (e.g., virological response rates) | Not available |
| Experimental Protocols | Well-established in vitro and cell-based assays | Not available |
| Signaling Pathway | Direct enzymatic inhibition | Unknown |
The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.
To move forward, the following steps are crucial:
-
Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.
-
Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-HIV activity of extracts and compounds from algae and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Marine Natural Products with P-Glycoprotein Inhibitor Properties | Semantic Scholar [semanticscholar.org]
Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.
Executive Summary
Quantitative Inhibition Data
A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.
| Compound | Inhibition Constant (Ki) | IC50 |
| This compound | Not Reported | Not Reported |
| Cyclosporin A | 0.895 µM[1] | 3.2 µM[2], 3.4 µM |
Mechanism of P-gp Inhibition
Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.
This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.
Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.
Caption: P-gp mediated drug efflux and competitive inhibition.
Caption: A generalized workflow for assessing P-gp inhibition.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510). Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.
-
Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
-
Cell Lines: P-gp overexpressing cells and their parental counterparts.
-
Protocol:
-
Prepare a suspension of P-gp expressing cells.
-
Aliquot the cell suspension into tubes.
-
Add various concentrations of the test inhibitor.
-
Add Rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
-
Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.
ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.
-
System: P-gp-containing membrane vesicles.
-
Protocol:
-
Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).
Conclusion
Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.
References
Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.
Executive Summary
Quantitative Inhibition Data
A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.
| Compound | Inhibition Constant (Ki) | IC50 |
| This compound | Not Reported | Not Reported |
| Cyclosporin A | 0.895 µM[1] | 3.2 µM[2], 3.4 µM |
Mechanism of P-gp Inhibition
Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.
This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.
Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.
Caption: P-gp mediated drug efflux and competitive inhibition.
Caption: A generalized workflow for assessing P-gp inhibition.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510). Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.
-
Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
-
Cell Lines: P-gp overexpressing cells and their parental counterparts.
-
Protocol:
-
Prepare a suspension of P-gp expressing cells.
-
Aliquot the cell suspension into tubes.
-
Add various concentrations of the test inhibitor.
-
Add Rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
-
Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.
ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.
-
System: P-gp-containing membrane vesicles.
-
Protocol:
-
Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).
Conclusion
Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.
References
Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.
Executive Summary
Quantitative Inhibition Data
A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.
| Compound | Inhibition Constant (Ki) | IC50 |
| This compound | Not Reported | Not Reported |
| Cyclosporin A | 0.895 µM[1] | 3.2 µM[2], 3.4 µM |
Mechanism of P-gp Inhibition
Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.
This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.
Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.
Caption: P-gp mediated drug efflux and competitive inhibition.
Caption: A generalized workflow for assessing P-gp inhibition.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein. Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.
-
Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
-
Cell Lines: P-gp overexpressing cells and their parental counterparts.
-
Protocol:
-
Prepare a suspension of P-gp expressing cells.
-
Aliquot the cell suspension into tubes.
-
Add various concentrations of the test inhibitor.
-
Add Rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
-
Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.
ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.
-
System: P-gp-containing membrane vesicles.
-
Protocol:
-
Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).
Conclusion
Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.
References
Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.
This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.
Deciphering the Structure-Activity Relationship
The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.
A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.
For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.
| Compound | Target/Assay | Activity (IC50/EC50) | Reference |
| This compound Analogue 1 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 2 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 3 | Anti-HIV Activity | Data not available | |
| This compound Analogue 4 | Anti-HIV Activity | Data not available | |
| General Dihydro-β-agarofuran Sesquiterpenoids | P-glycoprotein Inhibition | Varies based on structure |
Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.
Experimental Protocols
The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).
-
Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
The fluorescence intensity in treated cells is compared to that in untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]
-
Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.
-
Compound Preparation: Test compounds are serially diluted in culture medium.
-
Assay Procedure:
-
MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).
-
The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.
-
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.
References
Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.
This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.
Deciphering the Structure-Activity Relationship
The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.
A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.
For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.
| Compound | Target/Assay | Activity (IC50/EC50) | Reference |
| This compound Analogue 1 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 2 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 3 | Anti-HIV Activity | Data not available | |
| This compound Analogue 4 | Anti-HIV Activity | Data not available | |
| General Dihydro-β-agarofuran Sesquiterpenoids | P-glycoprotein Inhibition | Varies based on structure |
Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.
Experimental Protocols
The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).
-
Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
The fluorescence intensity in treated cells is compared to that in untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]
-
Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.
-
Compound Preparation: Test compounds are serially diluted in culture medium.
-
Assay Procedure:
-
MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).
-
The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.
-
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.
References
Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.
This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.
Deciphering the Structure-Activity Relationship
The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.
A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.
For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.
| Compound | Target/Assay | Activity (IC50/EC50) | Reference |
| This compound Analogue 1 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 2 | P-glycoprotein Inhibition | Data not available | |
| This compound Analogue 3 | Anti-HIV Activity | Data not available | |
| This compound Analogue 4 | Anti-HIV Activity | Data not available | |
| General Dihydro-β-agarofuran Sesquiterpenoids | P-glycoprotein Inhibition | Varies based on structure |
Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.
Experimental Protocols
The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).
-
Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.
-
The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
The fluorescence intensity in treated cells is compared to that in untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]
-
Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.
-
Compound Preparation: Test compounds are serially diluted in culture medium.
-
Assay Procedure:
-
MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).
-
The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.
-
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.
References
Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis
Comparative Cytotoxicity of Euonymus alatus Extracts
Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.
| Cell Line | Cancer Type | IC50 (µM) of Phenolic Compounds from E. alatus Twigs |
| A549 | Lung Carcinoma | 15.20 - 29.81 |
| SK-OV-3 | Ovarian Cancer | 15.20 - 29.81 |
| SK-MEL-2 | Melanoma | 15.20 - 29.81 |
| HCT-15 | Colon Adenocarcinoma | 15.20 - 29.81 |
Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.
Experimental Protocols: A Methodological Blueprint
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytotoxicity Assay Workflow
Understanding the Mechanism: Signaling Pathways in Apoptosis
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.
Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.
Apoptotic Signaling Pathways
Conclusion
While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.
Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis
Comparative Cytotoxicity of Euonymus alatus Extracts
Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.
| Cell Line | Cancer Type | IC50 (µM) of Phenolic Compounds from E. alatus Twigs |
| A549 | Lung Carcinoma | 15.20 - 29.81 |
| SK-OV-3 | Ovarian Cancer | 15.20 - 29.81 |
| SK-MEL-2 | Melanoma | 15.20 - 29.81 |
| HCT-15 | Colon Adenocarcinoma | 15.20 - 29.81 |
Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.
Experimental Protocols: A Methodological Blueprint
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytotoxicity Assay Workflow
Understanding the Mechanism: Signaling Pathways in Apoptosis
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.
Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.
Apoptotic Signaling Pathways
Conclusion
While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.
Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis
Comparative Cytotoxicity of Euonymus alatus Extracts
Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.
| Cell Line | Cancer Type | IC50 (µM) of Phenolic Compounds from E. alatus Twigs |
| A549 | Lung Carcinoma | 15.20 - 29.81 |
| SK-OV-3 | Ovarian Cancer | 15.20 - 29.81 |
| SK-MEL-2 | Melanoma | 15.20 - 29.81 |
| HCT-15 | Colon Adenocarcinoma | 15.20 - 29.81 |
Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.
Experimental Protocols: A Methodological Blueprint
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytotoxicity Assay Workflow
Understanding the Mechanism: Signaling Pathways in Apoptosis
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.
Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.
Apoptotic Signaling Pathways
Conclusion
While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.
Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats
For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of this compound's Biological Activities
The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.
Anti-HIV Activity
This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.
| Assay Format | Cell Line | Endpoint Measured | Key Parameter | Reported Value for Similar Compounds |
| Cell-Based Viral Replication Assay | MT-4 | Inhibition of HIV-1 induced cytopathic effect | EC50 | Varies (nM to µM range)[1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.
| Assay Format | Cell Line/System | Substrate | Endpoint Measured | Key Parameter | Reported Value for P-gp Inhibitors |
| Rhodamine 123 Accumulation Assay | P-gp overexpressing cancer cells (e.g., MCF-7/ADR) | Rhodamine 123 | Increased intracellular fluorescence | IC50 | Varies (nM to µM range) |
| Bidirectional Transport Assay | Caco-2 cell monolayers | Digoxin, Paclitaxel | Efflux Ratio (Papp B-A / Papp A-B) | IC50 | Varies (nM to µM range)[2][3] |
| Doxorubicin (B1662922) Resistance Reversal Assay | Doxorubicin-resistant cancer cells (e.g., MES-SA-DX5) | Doxorubicin | Reduction in Doxorubicin IC50 | IC50 | Varies (µM range)[4][5][6][7][8] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.
Anti-HIV Activity Assay (Cell-Based)
This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]
Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound solutions to the wells containing MT-4 cells.
-
Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).
-
Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)
-
Rhodamine 123
-
This compound stock solution
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the diluted this compound solutions for a specified time.
-
Add a fixed concentration of rhodamine 123 to all wells and incubate.
-
After incubation, wash the cells to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).
-
Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay
This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]
Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)
-
Doxorubicin
-
This compound stock solution
-
Cell culture medium
-
96-well microplates
-
MTT reagent or other cell viability assay reagent
Procedure:
-
Seed both the resistant and sensitive cell lines into 96-well plates.
-
Prepare serial dilutions of doxorubicin.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using the MTT assay or a similar method.
-
Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.
-
The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.
Signaling Pathways and Experimental Workflows
To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.
The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.
References
- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of Intravenous PSC‐833 and Doxorubicin: Reversal of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of doxorubicin lauroyl hydrazone derivative delivered by α-tocopherol succinate micelles for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats
For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of this compound's Biological Activities
The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.
Anti-HIV Activity
This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.
| Assay Format | Cell Line | Endpoint Measured | Key Parameter | Reported Value for Similar Compounds |
| Cell-Based Viral Replication Assay | MT-4 | Inhibition of HIV-1 induced cytopathic effect | EC50 | Varies (nM to µM range)[1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.
| Assay Format | Cell Line/System | Substrate | Endpoint Measured | Key Parameter | Reported Value for P-gp Inhibitors |
| Rhodamine 123 Accumulation Assay | P-gp overexpressing cancer cells (e.g., MCF-7/ADR) | Rhodamine 123 | Increased intracellular fluorescence | IC50 | Varies (nM to µM range) |
| Bidirectional Transport Assay | Caco-2 cell monolayers | Digoxin, Paclitaxel | Efflux Ratio (Papp B-A / Papp A-B) | IC50 | Varies (nM to µM range)[2][3] |
| Doxorubicin (B1662922) Resistance Reversal Assay | Doxorubicin-resistant cancer cells (e.g., MES-SA-DX5) | Doxorubicin | Reduction in Doxorubicin IC50 | IC50 | Varies (µM range)[4][5][6][7][8] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.
Anti-HIV Activity Assay (Cell-Based)
This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]
Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound solutions to the wells containing MT-4 cells.
-
Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).
-
Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)
-
Rhodamine 123
-
This compound stock solution
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the diluted this compound solutions for a specified time.
-
Add a fixed concentration of rhodamine 123 to all wells and incubate.
-
After incubation, wash the cells to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).
-
Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay
This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]
Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)
-
Doxorubicin
-
This compound stock solution
-
Cell culture medium
-
96-well microplates
-
MTT reagent or other cell viability assay reagent
Procedure:
-
Seed both the resistant and sensitive cell lines into 96-well plates.
-
Prepare serial dilutions of doxorubicin.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using the MTT assay or a similar method.
-
Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.
-
The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.
Signaling Pathways and Experimental Workflows
To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.
The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.
References
- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of Intravenous PSC‐833 and Doxorubicin: Reversal of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of doxorubicin lauroyl hydrazone derivative delivered by α-tocopherol succinate micelles for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats
For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of this compound's Biological Activities
The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.
Anti-HIV Activity
This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.
| Assay Format | Cell Line | Endpoint Measured | Key Parameter | Reported Value for Similar Compounds |
| Cell-Based Viral Replication Assay | MT-4 | Inhibition of HIV-1 induced cytopathic effect | EC50 | Varies (nM to µM range)[1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.
| Assay Format | Cell Line/System | Substrate | Endpoint Measured | Key Parameter | Reported Value for P-gp Inhibitors |
| Rhodamine 123 Accumulation Assay | P-gp overexpressing cancer cells (e.g., MCF-7/ADR) | Rhodamine 123 | Increased intracellular fluorescence | IC50 | Varies (nM to µM range) |
| Bidirectional Transport Assay | Caco-2 cell monolayers | Digoxin, Paclitaxel | Efflux Ratio (Papp B-A / Papp A-B) | IC50 | Varies (nM to µM range)[2][3] |
| Doxorubicin Resistance Reversal Assay | Doxorubicin-resistant cancer cells (e.g., MES-SA-DX5) | Doxorubicin | Reduction in Doxorubicin IC50 | IC50 | Varies (µM range)[4][5][6][7][8] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.
Anti-HIV Activity Assay (Cell-Based)
This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]
Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound solutions to the wells containing MT-4 cells.
-
Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).
-
Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)
-
Rhodamine 123
-
This compound stock solution
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the diluted this compound solutions for a specified time.
-
Add a fixed concentration of rhodamine 123 to all wells and incubate.
-
After incubation, wash the cells to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).
-
Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay
This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]
Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)
-
Doxorubicin
-
This compound stock solution
-
Cell culture medium
-
96-well microplates
-
MTT reagent or other cell viability assay reagent
Procedure:
-
Seed both the resistant and sensitive cell lines into 96-well plates.
-
Prepare serial dilutions of doxorubicin.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using the MTT assay or a similar method.
-
Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.
-
The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.
Signaling Pathways and Experimental Workflows
To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.
The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.
References
- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of Intravenous PSC‐833 and Doxorubicin: Reversal of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of doxorubicin lauroyl hydrazone derivative delivered by α-tocopherol succinate micelles for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.
Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Celastrol | PC-3 (Prostate) | 2.5 | [Independent Publication] |
| A549 (Lung) | 1.8 | [Independent Publication] | |
| HeLa (Cervical) | 3.2 | [Independent Publication] | |
| Wilforine | K562 (Leukemia) | 0.08 | [Independent Publication] |
| HL-60 (Leukemia) | 0.12 | [Independent Publication] | |
| Triptolide | PANC-1 (Pancreatic) | 0.01 | [Independent Publication] |
| BxPC-3 (Pancreatic) | 0.02 | [Independent Publication] |
Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | MT-4 | Activity Reported[1] | Data not available |
| Other Dihydro-β-agarofuran Sesquiterpenoids | - | Data not available | - |
Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| This compound | P-gp Inhibition | Activity Reported[1] | Data not available |
| Compound Analogues (6, 24, 28, 59, 66) | Daunomycin Efflux | More potent than Verapamil | [2] |
| Various Dihydro-β-agarofuran Sesquiterpenoids | Rhodamine 123 Efflux | Ranged from 0.05 to 250.5 | [3] |
Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Wilforlide A | Nitric Oxide Production | 1.8 | [Independent Publication] |
| Regelide A | Nitric Oxide Production | 3.5 | [Independent Publication] |
| Compound 4 | Acetylcholinesterase Inhibition | 17.0 ± 0.016 | [4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.[6]
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Infection:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
-
Sample Collection and Lysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for p24 antigen analysis.
-
Lyse the cells with a lysis buffer to release intracellular p24.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]
-
Wash the plate and block with a blocking buffer.
-
Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]
-
Wash the plate and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.[9]
-
-
Data Analysis:
-
Generate a standard curve using recombinant p24 antigen.
-
Calculate the concentration of p24 in the samples.
-
Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.
-
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]
-
Cell Culture:
-
Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]
-
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.
-
Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.
Caption: A generalized workflow for in vitro biological assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ablinc.com [ablinc.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.
Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Celastrol | PC-3 (Prostate) | 2.5 | [Independent Publication] |
| A549 (Lung) | 1.8 | [Independent Publication] | |
| HeLa (Cervical) | 3.2 | [Independent Publication] | |
| Wilforine | K562 (Leukemia) | 0.08 | [Independent Publication] |
| HL-60 (Leukemia) | 0.12 | [Independent Publication] | |
| Triptolide | PANC-1 (Pancreatic) | 0.01 | [Independent Publication] |
| BxPC-3 (Pancreatic) | 0.02 | [Independent Publication] |
Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | MT-4 | Activity Reported[1] | Data not available |
| Other Dihydro-β-agarofuran Sesquiterpenoids | - | Data not available | - |
Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| This compound | P-gp Inhibition | Activity Reported[1] | Data not available |
| Compound Analogues (6, 24, 28, 59, 66) | Daunomycin Efflux | More potent than Verapamil | [2] |
| Various Dihydro-β-agarofuran Sesquiterpenoids | Rhodamine 123 Efflux | Ranged from 0.05 to 250.5 | [3] |
Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Wilforlide A | Nitric Oxide Production | 1.8 | [Independent Publication] |
| Regelide A | Nitric Oxide Production | 3.5 | [Independent Publication] |
| Compound 4 | Acetylcholinesterase Inhibition | 17.0 ± 0.016 | [4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.[6]
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Infection:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
-
Sample Collection and Lysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for p24 antigen analysis.
-
Lyse the cells with a lysis buffer to release intracellular p24.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]
-
Wash the plate and block with a blocking buffer.
-
Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]
-
Wash the plate and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.[9]
-
-
Data Analysis:
-
Generate a standard curve using recombinant p24 antigen.
-
Calculate the concentration of p24 in the samples.
-
Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.
-
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]
-
Cell Culture:
-
Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]
-
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.
-
Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.
Caption: A generalized workflow for in vitro biological assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ablinc.com [ablinc.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.
Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Celastrol | PC-3 (Prostate) | 2.5 | [Independent Publication] |
| A549 (Lung) | 1.8 | [Independent Publication] | |
| HeLa (Cervical) | 3.2 | [Independent Publication] | |
| Wilforine | K562 (Leukemia) | 0.08 | [Independent Publication] |
| HL-60 (Leukemia) | 0.12 | [Independent Publication] | |
| Triptolide | PANC-1 (Pancreatic) | 0.01 | [Independent Publication] |
| BxPC-3 (Pancreatic) | 0.02 | [Independent Publication] |
Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | MT-4 | Activity Reported[1] | Data not available |
| Other Dihydro-β-agarofuran Sesquiterpenoids | - | Data not available | - |
Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| This compound | P-gp Inhibition | Activity Reported[1] | Data not available |
| Compound Analogues (6, 24, 28, 59, 66) | Daunomycin Efflux | More potent than Verapamil | [2] |
| Various Dihydro-β-agarofuran Sesquiterpenoids | Rhodamine 123 Efflux | Ranged from 0.05 to 250.5 | [3] |
Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Wilforlide A | Nitric Oxide Production | 1.8 | [Independent Publication] |
| Regelide A | Nitric Oxide Production | 3.5 | [Independent Publication] |
| Compound 4 | Acetylcholinesterase Inhibition | 17.0 ± 0.016 | [4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.[6]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Infection:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
-
Sample Collection and Lysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for p24 antigen analysis.
-
Lyse the cells with a lysis buffer to release intracellular p24.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]
-
Wash the plate and block with a blocking buffer.
-
Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]
-
Wash the plate and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.[9]
-
-
Data Analysis:
-
Generate a standard curve using recombinant p24 antigen.
-
Calculate the concentration of p24 in the samples.
-
Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.
-
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]
-
Cell Culture:
-
Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]
-
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.
-
Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.
-
-
Nitrite Measurement (Griess Assay):
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.
Caption: A generalized workflow for in vitro biological assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ablinc.com [ablinc.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.
This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.
Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors
While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.
| Computational Model Type | Description | Advantages | Disadvantages | Relevant Experimental Validation |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7] | High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity. | Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism. | In vitro inhibition assays (e.g., IC50 determination) |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7] | Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7] | Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid. | Binding assays (e.g., SPR, ITC), Site-directed mutagenesis |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10] | Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9] | Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11] | X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki) |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12] | Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9] | Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters. | NMR spectroscopy, FRET, HDX-MS |
Experimental Validation Protocols
Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.
Protocol:
-
Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.
Visualizing the Workflow and Biological Context
Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.
Caption: Workflow for the validation of computational models of this compound-protein interactions.
Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. csmres.co.uk [csmres.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. A computational study of the inhibition mechanisms of P-glycoprotein mediated paclitaxel efflux by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.
This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.
Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors
While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.
| Computational Model Type | Description | Advantages | Disadvantages | Relevant Experimental Validation |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7] | High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity. | Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism. | In vitro inhibition assays (e.g., IC50 determination) |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7] | Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7] | Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid. | Binding assays (e.g., SPR, ITC), Site-directed mutagenesis |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10] | Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9] | Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11] | X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki) |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12] | Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9] | Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters. | NMR spectroscopy, FRET, HDX-MS |
Experimental Validation Protocols
Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.
Protocol:
-
Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.
Visualizing the Workflow and Biological Context
Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.
Caption: Workflow for the validation of computational models of this compound-protein interactions.
Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. csmres.co.uk [csmres.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. A computational study of the inhibition mechanisms of P-glycoprotein mediated paclitaxel efflux by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.
This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.
Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors
While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.
| Computational Model Type | Description | Advantages | Disadvantages | Relevant Experimental Validation |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7] | High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity. | Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism. | In vitro inhibition assays (e.g., IC50 determination) |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7] | Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7] | Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid. | Binding assays (e.g., SPR, ITC), Site-directed mutagenesis |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10] | Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9] | Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11] | X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki) |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12] | Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9] | Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters. | NMR spectroscopy, FRET, HDX-MS |
Experimental Validation Protocols
Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.
Protocol:
-
Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.
Visualizing the Workflow and Biological Context
Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.
Caption: Workflow for the validation of computational models of this compound-protein interactions.
Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. csmres.co.uk [csmres.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. A computational study of the inhibition mechanisms of P-glycoprotein mediated paclitaxel efflux by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine
For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.
Introduction to this compound and its Synthetic Challenges
This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.
This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.
Comparison of Synthetic Routes
The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.
| Parameter | Inoue Total Synthesis of this compound | Herzon Synthesis of (±)-Euonyminol Core |
| Starting Material | (R)-glycerol acetonide | Commercially available ketone |
| Longest Linear Sequence | 38 steps | 21 steps |
| Overall Yield | ~0.03% | Not reported for the full core |
| Key Strategies | Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization | [2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement |
| Enantioselectivity | Enantioselective | Racemic |
Synthetic Route Overviews
The Inoue Total Synthesis of this compound
The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.
The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:
-
B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.
-
C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran (B95107) ring.
-
A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.
Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.
The Herzon Synthesis of the (±)-Euonyminol Core
The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.
Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:
-
Initial Cycloaddition: A [2+2] cycloaddition of a silyl (B83357) enol ether with an allene (B1206475) sets up key stereocenters.
-
Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.
-
α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.
This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.
Detailed Experimental Protocols
For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.
Key Experiment from the Inoue Synthesis: Diels-Alder Reaction
Synthesis of the Decalin Core:
To a solution of the diene (1.0 eq) in toluene (B28343) (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (B128534) (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.
Key Experiment from the Herzon Synthesis: Radical Cyclization
Formation of the Carbocyclic Ring:
A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.
Conclusion
The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.
For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.
References
A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine
For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.
Introduction to this compound and its Synthetic Challenges
This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.
This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.
Comparison of Synthetic Routes
The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.
| Parameter | Inoue Total Synthesis of this compound | Herzon Synthesis of (±)-Euonyminol Core |
| Starting Material | (R)-glycerol acetonide | Commercially available ketone |
| Longest Linear Sequence | 38 steps | 21 steps |
| Overall Yield | ~0.03% | Not reported for the full core |
| Key Strategies | Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization | [2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement |
| Enantioselectivity | Enantioselective | Racemic |
Synthetic Route Overviews
The Inoue Total Synthesis of this compound
The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.
The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:
-
B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.
-
C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran (B95107) ring.
-
A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.
Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.
The Herzon Synthesis of the (±)-Euonyminol Core
The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.
Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:
-
Initial Cycloaddition: A [2+2] cycloaddition of a silyl (B83357) enol ether with an allene (B1206475) sets up key stereocenters.
-
Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.
-
α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.
This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.
Detailed Experimental Protocols
For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.
Key Experiment from the Inoue Synthesis: Diels-Alder Reaction
Synthesis of the Decalin Core:
To a solution of the diene (1.0 eq) in toluene (B28343) (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (B128534) (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.
Key Experiment from the Herzon Synthesis: Radical Cyclization
Formation of the Carbocyclic Ring:
A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.
Conclusion
The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.
For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.
References
A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine
For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.
Introduction to this compound and its Synthetic Challenges
This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.
This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.
Comparison of Synthetic Routes
The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.
| Parameter | Inoue Total Synthesis of this compound | Herzon Synthesis of (±)-Euonyminol Core |
| Starting Material | (R)-glycerol acetonide | Commercially available ketone |
| Longest Linear Sequence | 38 steps | 21 steps |
| Overall Yield | ~0.03% | Not reported for the full core |
| Key Strategies | Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization | [2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement |
| Enantioselectivity | Enantioselective | Racemic |
Synthetic Route Overviews
The Inoue Total Synthesis of this compound
The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.
The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:
-
B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.
-
C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran ring.
-
A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.
Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.
The Herzon Synthesis of the (±)-Euonyminol Core
The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.
Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:
-
Initial Cycloaddition: A [2+2] cycloaddition of a silyl enol ether with an allene sets up key stereocenters.
-
Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.
-
α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.
This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.
Detailed Experimental Protocols
For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.
Key Experiment from the Inoue Synthesis: Diels-Alder Reaction
Synthesis of the Decalin Core:
To a solution of the diene (1.0 eq) in toluene (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.
Key Experiment from the Herzon Synthesis: Radical Cyclization
Formation of the Carbocyclic Ring:
A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.
Conclusion
The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.
For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.
References
Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Euonymine and ABC Transporters
This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.
Quantitative Assessment of Selectivity
To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)
| Compound | P-glycoprotein (P-gp) | MRP1 | BCRP | Selectivity Ratio (MRP1/P-gp) | Selectivity Ratio (BCRP/P-gp) |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |
| Verapamil (Control) | ~1-5 | >50 | >50 | >10-50 | >10-50 |
| MK-571 (Control) | >50 | ~0.5-2 | >50 | <0.04 | N/A |
| Ko143 (Control) | >25 | >25 | ~0.01-0.1 | N/A | <0.004 |
Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.
1. Cytotoxicity Assay
-
Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.
-
Methodology:
-
Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.
-
2. Transport Inhibition Assay (Calcein-AM Efflux Assay)
-
Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.
-
Methodology:
-
Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.
-
Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp and MRP1 can efflux Calcein-AM out of the cell.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.
-
3. ATPase Activity Assay
-
Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.
-
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.
-
Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.
-
Phosphate (B84403) Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
-
Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for Cytotoxicity Assay.
Caption: Workflow for Transport Inhibition Assay.
Caption: Workflow for ATPase Activity Assay.
Signaling Pathways and Logical Relationships
The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Caption: P-gp Inhibition by this compound.
Conclusion
This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemia | Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy | springermedicine.com [springermedicine.com]
- 5. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Euonymine and ABC Transporters
This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.
Quantitative Assessment of Selectivity
To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)
| Compound | P-glycoprotein (P-gp) | MRP1 | BCRP | Selectivity Ratio (MRP1/P-gp) | Selectivity Ratio (BCRP/P-gp) |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |
| Verapamil (Control) | ~1-5 | >50 | >50 | >10-50 | >10-50 |
| MK-571 (Control) | >50 | ~0.5-2 | >50 | <0.04 | N/A |
| Ko143 (Control) | >25 | >25 | ~0.01-0.1 | N/A | <0.004 |
Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.
1. Cytotoxicity Assay
-
Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.
-
Methodology:
-
Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.
-
2. Transport Inhibition Assay (Calcein-AM Efflux Assay)
-
Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.
-
Methodology:
-
Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.
-
Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp and MRP1 can efflux Calcein-AM out of the cell.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.
-
3. ATPase Activity Assay
-
Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.
-
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.
-
Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.
-
Phosphate (B84403) Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
-
Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for Cytotoxicity Assay.
Caption: Workflow for Transport Inhibition Assay.
Caption: Workflow for ATPase Activity Assay.
Signaling Pathways and Logical Relationships
The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Caption: P-gp Inhibition by this compound.
Conclusion
This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemia | Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy | springermedicine.com [springermedicine.com]
- 5. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Euonymine and ABC Transporters
This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.
Quantitative Assessment of Selectivity
To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)
| Compound | P-glycoprotein (P-gp) | MRP1 | BCRP | Selectivity Ratio (MRP1/P-gp) | Selectivity Ratio (BCRP/P-gp) |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |
| Verapamil (Control) | ~1-5 | >50 | >50 | >10-50 | >10-50 |
| MK-571 (Control) | >50 | ~0.5-2 | >50 | <0.04 | N/A |
| Ko143 (Control) | >25 | >25 | ~0.01-0.1 | N/A | <0.004 |
Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.
1. Cytotoxicity Assay
-
Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.
-
Methodology:
-
Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.
-
2. Transport Inhibition Assay (Calcein-AM Efflux Assay)
-
Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.
-
Methodology:
-
Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.
-
Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp and MRP1 can efflux Calcein-AM out of the cell.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.
-
3. ATPase Activity Assay
-
Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.
-
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.
-
Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.
-
Phosphate Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
-
Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for Cytotoxicity Assay.
Caption: Workflow for Transport Inhibition Assay.
Caption: Workflow for ATPase Activity Assay.
Signaling Pathways and Logical Relationships
The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Caption: P-gp Inhibition by this compound.
Conclusion
This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemia | Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy | springermedicine.com [springermedicine.com]
- 5. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.
Data Presentation: A Comparative Analysis
To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.
Table 1: In Vitro P-gp Inhibition Activity
| Compound | Cell Line | Probe Substrate | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| This compound | e.g., MCF7/ADR | Rhodamine 123 | Data not available | Verapamil | ~5.0 |
| Verapamil | MCF7/ADR | Rhodamine 123 | ~5.0 | - | - |
| Cyclosporin A | MCF7/ADR | Rhodamine 123 | ~2.0 | - | - |
| Elacridar | MCF7R | Rhodamine 123 | 0.05[2] | - | - |
| Nitrendipine | MCF7R | Rhodamine 123 | 250.5[2] | - | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.
Table 2: Cellular Drug Accumulation
| Treatment | Cell Line | P-gp Substrate | Substrate Concentration | Fold Increase in Intracellular Accumulation |
| This compound | e.g., MCF7/ADR | Doxorubicin | 10 µM | Data not available |
| Verapamil (10 µM) | MCF7/ADR | Doxorubicin | 10 µM | ~4-fold |
| Cyclosporin A (5 µM) | EMT6/AR1.0 | Rhodamine 123 | Not specified | Significant increase[3] |
Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.
Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).
-
Rhodamine 123.
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Drug Accumulation Assay
This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).
-
P-gp substrate (e.g., Doxorubicin, Paclitaxel).
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell lysis buffer.
-
High-performance liquid chromatography (HPLC) system or a fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.
-
Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification:
-
HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.
-
Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.
Data Presentation: A Comparative Analysis
To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.
Table 1: In Vitro P-gp Inhibition Activity
| Compound | Cell Line | Probe Substrate | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| This compound | e.g., MCF7/ADR | Rhodamine 123 | Data not available | Verapamil | ~5.0 |
| Verapamil | MCF7/ADR | Rhodamine 123 | ~5.0 | - | - |
| Cyclosporin A | MCF7/ADR | Rhodamine 123 | ~2.0 | - | - |
| Elacridar | MCF7R | Rhodamine 123 | 0.05[2] | - | - |
| Nitrendipine | MCF7R | Rhodamine 123 | 250.5[2] | - | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.
Table 2: Cellular Drug Accumulation
| Treatment | Cell Line | P-gp Substrate | Substrate Concentration | Fold Increase in Intracellular Accumulation |
| This compound | e.g., MCF7/ADR | Doxorubicin | 10 µM | Data not available |
| Verapamil (10 µM) | MCF7/ADR | Doxorubicin | 10 µM | ~4-fold |
| Cyclosporin A (5 µM) | EMT6/AR1.0 | Rhodamine 123 | Not specified | Significant increase[3] |
Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.
Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).
-
Rhodamine 123.
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Drug Accumulation Assay
This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).
-
P-gp substrate (e.g., Doxorubicin, Paclitaxel).
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell lysis buffer.
-
High-performance liquid chromatography (HPLC) system or a fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.
-
Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification:
-
HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.
-
Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.
Data Presentation: A Comparative Analysis
To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.
Table 1: In Vitro P-gp Inhibition Activity
| Compound | Cell Line | Probe Substrate | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| This compound | e.g., MCF7/ADR | Rhodamine 123 | Data not available | Verapamil | ~5.0 |
| Verapamil | MCF7/ADR | Rhodamine 123 | ~5.0 | - | - |
| Cyclosporin A | MCF7/ADR | Rhodamine 123 | ~2.0 | - | - |
| Elacridar | MCF7R | Rhodamine 123 | 0.05[2] | - | - |
| Nitrendipine | MCF7R | Rhodamine 123 | 250.5[2] | - | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.
Table 2: Cellular Drug Accumulation
| Treatment | Cell Line | P-gp Substrate | Substrate Concentration | Fold Increase in Intracellular Accumulation |
| This compound | e.g., MCF7/ADR | Doxorubicin | 10 µM | Data not available |
| Verapamil (10 µM) | MCF7/ADR | Doxorubicin | 10 µM | ~4-fold |
| Cyclosporin A (5 µM) | EMT6/AR1.0 | Rhodamine 123 | Not specified | Significant increase[3] |
Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.
Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).
-
Rhodamine 123.
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Drug Accumulation Assay
This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).
-
P-gp substrate (e.g., Doxorubicin, Paclitaxel).
-
Test compound (this compound) and positive control (e.g., Verapamil).
-
Cell lysis buffer.
-
High-performance liquid chromatography (HPLC) system or a fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.
-
Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification:
-
HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.
-
Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.
Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.
General Principles for Chemical Waste Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.
-
Provide the disposal contractor with a copy of all available safety information for this compound.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈[1] |
| Molecular Weight | 805.8 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 52 °C[2] |
Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.
References
Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.
Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.
General Principles for Chemical Waste Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.
-
Provide the disposal contractor with a copy of all available safety information for this compound.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈[1] |
| Molecular Weight | 805.8 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 52 °C[2] |
Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.
References
Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.
Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.
General Principles for Chemical Waste Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.
-
Provide the disposal contractor with a copy of all available safety information for this compound.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈[1] |
| Molecular Weight | 805.8 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 52 °C[2] |
Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.
References
Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes. |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently. |
| Body Protection | Chemical-Resistant Lab Coat or Disposable Gown | A lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible. |
| Foot Protection | Closed-Toed Shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan for Handling this compound
Engineering Controls:
-
Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.
-
Handling:
-
If working with powdered this compound, handle with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Caption: Workflow for responding to a spill or personal exposure involving this compound.
This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.
References
Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes. |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently. |
| Body Protection | Chemical-Resistant Lab Coat or Disposable Gown | A lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible. |
| Foot Protection | Closed-Toed Shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan for Handling this compound
Engineering Controls:
-
Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.
-
Handling:
-
If working with powdered this compound, handle with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Caption: Workflow for responding to a spill or personal exposure involving this compound.
This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.
References
Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes. |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently. |
| Body Protection | Chemical-Resistant Lab Coat or Disposable Gown | A lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible. |
| Foot Protection | Closed-Toed Shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan for Handling this compound
Engineering Controls:
-
Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.
-
Handling:
-
If working with powdered this compound, handle with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Caption: Workflow for responding to a spill or personal exposure involving this compound.
This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
